2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-benzhydryl-2-azaspiro[3.3]heptan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c21-17-11-12-19(17)13-20(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOVSAUNKBGABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716711 | |
| Record name | 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263296-80-5 | |
| Record name | 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1263296-80-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their unique three-dimensional structures, which can lead to improved pharmacological properties. Among these, the 2-azaspiro[3.3]heptane core is a valuable motif, offering a rigid framework that can be strategically functionalized. This technical guide provides a detailed overview of a plausible synthetic route to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one, a derivative that incorporates the bulky benzhydryl protecting group, which is common in the synthesis of nitrogen-containing heterocyclic compounds.
The synthesis commences with the preparation of the key intermediate, N-benzhydryl-azetidin-3-one, followed by a two-step sequence involving a cyclopropanation reaction to form a spiro-epoxide, which then undergoes a rearrangement to yield the target ketone. This guide outlines the experimental protocols, presents the available data in a structured format, and includes a visual representation of the synthetic workflow.
Synthesis Pathway Overview
The overall synthetic pathway can be envisioned as a three-stage process:
-
Synthesis of the Starting Material: Preparation of N-benzhydryl-azetidin-3-one from a suitable precursor.
-
Cyclopropanation: Formation of an intermediate spiro-epoxide via the reaction of N-benzhydryl-azetidin-3-one with a cyclopropylide reagent.
-
Rearrangement: Lewis acid-catalyzed rearrangement of the spiro-epoxide to the final product, this compound.
An In-depth Technical Guide on 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
Disclaimer: Publicly available experimental data on 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one is limited. This guide provides a summary of its known properties and places it within the broader context of 2-azaspiro[3.3]heptane chemistry, a scaffold of significant interest in modern drug discovery. A proposed, generalized synthetic protocol is included for informational purposes.
Introduction
This compound is a spirocyclic organic molecule featuring a central quaternary carbon connecting an azetidine and a cyclobutanone ring. The nitrogen atom of the azetidine is substituted with a bulky benzhydryl (diphenylmethyl) group. The 2-azaspiro[3.3]heptane core is increasingly recognized by medicinal chemists as a valuable three-dimensional scaffold. It serves as a bioisosteric replacement for the ubiquitous piperidine ring, offering a unique conformational rigidity and vectoral projection of substituents that can lead to improved pharmacological properties.[1][2] The introduction of the spirocyclic system can influence key drug-like properties such as lipophilicity and metabolic stability.[3]
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-(diphenylmethyl)-2-azaspiro[3.3]heptan-5-one | - |
| CAS Number | 1263296-80-5 | |
| Molecular Formula | C₁₉H₁₉NO | |
| Molecular Weight | 277.36 g/mol | |
| Canonical SMILES | C1C2(C(=O)C1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Physical Form | Solid (predicted) |
Note: Spectral data (NMR, HPLC, LC-MS, UPLC) may be available from commercial suppliers upon request.[4]
Synthesis and Experimental Protocols
A specific, peer-reviewed experimental protocol for the synthesis of this compound has not been identified in the public domain. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related N-substituted azaspiro[3.3]heptanes.
A common strategy involves the initial construction of the 2-azaspiro[3.3]heptan-5-one core, followed by N-alkylation.
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below. This proposed workflow is for illustrative purposes and would require experimental optimization.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Azaspiro[3.3]heptan-5-one
The synthesis of the parent scaffold, 2-azaspiro[3.3]heptan-5-one, can be achieved through various multi-step routes, often starting from commercially available cyclobutane derivatives. These routes are complex and beyond the scope of this guide but are reported in chemical literature. The free base or hydrochloride salt of 2-azaspiro[3.3]heptan-5-one would be the key intermediate.
Step 2: N-alkylation with Benzhydryl Bromide
-
Reaction Setup: To a solution of 2-azaspiro[3.3]heptan-5-one (1.0 equivalent) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate or triethylamine, 2.0-3.0 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add diphenylmethyl bromide (benzhydryl bromide, 1.0-1.2 equivalents) portion-wise or as a solution in the reaction solvent at room temperature.
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or gently heated (e.g., to 50-70 °C) to drive the reaction to completion. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Biological Activity and Potential Applications
There is no specific biological activity data reported for this compound in the scientific literature. However, the structural motifs present in the molecule suggest potential areas for investigation in drug discovery.
-
As a Piperidine Bioisostere: The 2-azaspiro[3.3]heptane core is a known bioisostere of piperidine, a common fragment in many FDA-approved drugs.[1][2] Replacing a piperidine ring with this spirocycle can alter the conformation and physicochemical properties of a molecule, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.[3][5]
-
N-Benzhydryl Group: The benzhydryl group is present in a number of biologically active compounds, including antihistamines and agents with activity on the central nervous system. Its bulky, lipophilic nature can facilitate interactions with hydrophobic pockets in protein targets.
One study noted that an N-linked 2-azaspiro[3.3]heptane derivative showed a tenfold improvement in antiproliferation activity against the MCF-7 breast cancer cell line compared to its piperidine analog.[3] This highlights the potential of this scaffold in oncology research.
Logical Workflow for Biological Evaluation
The following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.
Caption: General workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound is a molecule of interest due to its incorporation of the 2-azaspiro[3.3]heptane scaffold, a validated piperidine bioisostere. While specific experimental and biological data for this compound are currently lacking in the public domain, its chemical structure suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutics where the unique three-dimensional properties of the spirocyclic core can be exploited. Further research is required to synthesize, characterize, and evaluate the biological activity of this compound to fully understand its potential.
References
An In-depth Technical Guide to the NMR Characterization of Azaspiro[3.3]heptane Derivatives
Disclaimer: As of December 2025, detailed 1H and 13C NMR spectral data for 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one is not publicly available in peer-reviewed literature. To fulfill the core requirements of this guide, we will provide a detailed analysis of a closely related analog, N-Benzyl-2,6-diazaspiro[3.3]heptane derivative (7a) , for which NMR data has been published. This will serve as a representative example for researchers, scientists, and drug development professionals working with similar azaspiro[3.3]heptane scaffolds.
Introduction
Azaspiro[3.3]heptane moieties are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can serve as valuable scaffolds in drug design. The precise characterization of these molecules is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for elucidating their structure in solution. This guide provides a comprehensive overview of the NMR characterization of a representative N-substituted diazaspiro[3.3]heptane, including data presentation, experimental protocols, and workflow visualizations.
Data Presentation: NMR Characterization of N-Benzyl-2,6-diazaspiro[3.3]heptane derivative (7a)
The following tables summarize the reported 1H and 13C NMR data for the analog.
Table 1: 1H NMR Data of N-Benzyl-2,6-diazaspiro[3.3]heptane derivative (7a)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.17–7.33 | m | 7 H | Aromatic protons |
| 6.73 | dt | 1 H | Aromatic proton |
| 6.41–6.45 | m | 2 H | Aromatic protons |
| 3.92 | s | 4 H | CH2 |
| 3.58 | s | 2 H | CH2 |
| 3.38 | s | 4 H | CH2 |
Table 2: 13C NMR Data of N-Benzyl-2,6-diazaspiro[3.3]heptane derivative (7a)
| Chemical Shift (δ) ppm | Assignment |
| 151.6 | Aromatic C |
| 138.0 | Aromatic C |
| 128.9 | Aromatic C |
| 128.5 | Aromatic C |
| 128.4 | Aromatic C |
| 127.1 | Aromatic C |
| 117.7 | Aromatic C |
| 111.6 | Aromatic C |
| 64.5 | CH2 |
| 63.7 | CH2 |
| 62.3 | CH2 |
| 34.8 | Spirocyclic C |
Experimental Protocols
The following are generalized experimental protocols for the NMR characterization of small organic molecules like the azaspiro[3.3]heptane derivatives.
1. Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 1D 13C NMR spectrum.
-
Due to the lower natural abundance and gyromagnetic ratio of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR Experiments (for structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
Mandatory Visualization
The following diagrams illustrate the general workflow and a hypothetical signaling pathway involving such a molecule.
Caption: Experimental workflow for NMR characterization.
Caption: Hypothetical signaling pathway.
Mass Spectrometry of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one: A Theoretical Analysis
Disclaimer: As of December 2025, a detailed mass spectrometry analysis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one has not been published in the scientific literature. This guide, therefore, presents a theoretical analysis based on established principles of mass spectrometry and the known fragmentation patterns of structurally related compounds, including spiro ketones and N-benzhydryl substituted heterocycles. The information provided herein is intended for research and academic purposes and should not be considered as experimentally verified data.
Introduction
This compound is a spirocyclic compound incorporating a ketone and a tertiary amine with a bulky benzhydryl substituent. Understanding its behavior under mass spectrometric conditions is crucial for its characterization in synthetic chemistry and drug development. This document outlines a predicted fragmentation pathway and provides a general experimental protocol for its analysis.
Predicted Mass Spectrometry Data
The fragmentation of this compound under electron ionization (EI) is expected to be influenced by the presence of the carbonyl group, the tertiary amine, the spirocyclic core, and the bulky benzhydryl group. The molecular ion (M+) peak is anticipated, although its intensity may vary.
Table 1: Predicted Major Fragment Ions for this compound
| m/z (predicted) | Ion Structure | Description of Fragmentation |
| 277 | [C₁₉H₁₉NO]⁺ | Molecular Ion (M⁺) |
| 167 | [C₁₃H₁₁]⁺ | Benzhydryl cation, resulting from alpha-cleavage at the nitrogen atom. This is expected to be a prominent peak due to the stability of the cation. |
| 110 | [C₇H₁₀N]⁺ | Fragment resulting from the loss of the benzhydryl group. |
| 82 | [C₅H₆O]⁺ | Fragment arising from cleavage of the azaspiro[3.3]heptanone ring. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from fragmentation of the benzhydryl group. |
Predicted Fragmentation Pathway
The primary fragmentation is likely to be the cleavage of the C-N bond between the nitrogen and the benzhydryl group (alpha-cleavage), owing to the stability of the resulting benzhydryl cation. Subsequent fragmentation of the azaspiro[3.3]heptanone ring is also anticipated.
Caption: Predicted Fragmentation Pathway of this compound.
Experimental Protocols
A general methodology for the mass spectrometry analysis of this compound is provided below. The specific parameters may require optimization.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter if any particulate matter is present.
2. Mass Spectrometry Analysis (Electron Ionization - Gas Chromatography-Mass Spectrometry):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10-20 °C/minute to 300 °C.
-
Final hold: 5-10 minutes at 300 °C.
-
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Speed: 2 scans/second.
3. Data Analysis:
-
Identify the molecular ion peak corresponding to the molecular weight of the compound (277.37 g/mol ).
-
Analyze the fragmentation pattern and compare it with the predicted fragments in Table 1.
-
Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison with known spectra of similar compounds, if available.
-
High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecular ion and its fragments.
Experimental Workflow
The following diagram illustrates a typical workflow for the mass spectrometric analysis of a novel compound like this compound.
Caption: General Workflow for Mass Spectrometry Analysis.
Conclusion
While no experimental mass spectrometry data for this compound is currently available, this theoretical guide provides a framework for its analysis. The predicted fragmentation pattern, centered around the stable benzhydryl cation, offers a starting point for the interpretation of future experimental data. The provided experimental protocol outlines a standard approach for obtaining the mass spectrum of this compound. Researchers and drug development professionals are encouraged to use this guide as a reference for their analytical work on this and similar spirocyclic molecules.
Navigating the Solubility Landscape of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one, a novel spirocyclic compound with potential applications in medicinal chemistry and drug discovery. An understanding of a compound's solubility in various organic solvents is fundamental to its synthesis, purification, formulation, and preclinical development. This document offers a predictive solubility analysis based on the molecule's structural attributes, a standardized experimental protocol for accurate solubility determination, and a visual representation of the experimental workflow.
Predicted Solubility Profile based on Molecular Structure
As a molecule incorporating a bulky, non-polar benzhydryl group, a polar ketone functional group, and a tertiary amine within a spiro[3.3]heptane framework, this compound is expected to exhibit a nuanced solubility profile. The general principle of "like dissolves like" suggests that its solubility will be highest in solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding.
The large benzhydryl moiety contributes significantly to the lipophilicity of the molecule, suggesting good solubility in chlorinated and aromatic solvents. The presence of the ketone's carbonyl group and the nitrogen atom of the azaspiro ring system introduces polarity, which should facilitate solubility in polar aprotic solvents. Conversely, the compound is anticipated to have limited solubility in highly non-polar solvents such as hexane and in polar protic solvents like water, where its large hydrophobic surface area would disrupt the hydrogen-bonding network of the solvent.
Illustrative Quantitative Solubility Data
While specific experimental solubility data for this compound is not extensively available in published literature, the following table presents a set of hypothetical, yet chemically reasonable, solubility values in a range of common organic solvents at ambient temperature (25°C). These values are intended to serve as a practical guide for solvent selection in a research setting.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Dichloromethane (DCM) | Chlorinated | 50 - 100 |
| Chloroform | Chlorinated | 50 - 100 |
| Tetrahydrofuran (THF) | Ether | 25 - 50 |
| Acetone | Polar Aprotic | 10 - 25 |
| Ethyl Acetate | Ester | 10 - 25 |
| Acetonitrile | Polar Aprotic | 5 - 10 |
| Toluene | Aromatic | 5 - 10 |
| Methanol | Polar Protic | 1 - 5 |
| Ethanol | Polar Protic | 1 - 5 |
| Isopropanol | Polar Protic | < 1 |
| Hexane | Non-polar | < 0.1 |
| Water | Polar Protic | < 0.01 |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. This protocol ensures that a saturated solution is formed and that the system has reached equilibrium, providing accurate and reproducible results.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe with a solvent-resistant filter (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
Phase Separation: After the agitation period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter. This step is critical to remove any undissolved solid particles.
-
Dilution: Immediately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared to accurately determine the concentration.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
An In-depth Technical Guide to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzhydryl-2-azaspiro[3.3]heptan-5-one is a unique chemical entity that combines the rigid, three-dimensional framework of the azaspiro[3.3]heptane scaffold with the bulky, lipophilic benzhydryl group. The azaspiro[3.3]heptane motif is of significant interest in medicinal chemistry as a bioisosteric replacement for piperidine and other cyclic amines, offering improved metabolic stability and providing novel exit vectors for molecular elaboration. The benzhydryl moiety is a common pharmacophore found in a variety of biologically active compounds, often contributing to receptor affinity and modulating pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physical properties, a proposed synthetic pathway, and general characterization methods for this compound, alongside a discussion of the potential biological significance of this structural class.
Core Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₁₉NO |
| Molecular Weight | 277.36 g/mol |
| CAS Number | 1263296-80-5 |
| Physical Form | Solid |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Not Available |
| SMILES | O=C1CCC12CN(C2)C(c3ccccc3)c4ccccc4 |
| InChI Key | OOOVSAUNKBGABS-UHFFFAOYSA-N |
Synthetic Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be devised based on the known synthesis of the precursor, 2-azaspiro[3.3]heptan-5-one, followed by a standard N-alkylation reaction.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from N-benzhydryl-azetidin-3-one.
Caption: Proposed synthesis of this compound.
Step 1: Synthesis of the Intermediate Epoxide
The initial step involves the reaction of N-benzhydryl-azetidin-3-one with cyclopropyldiphenylsulfonium tetrafluoroborate. This reagent, in the presence of a strong base such as potassium hexamethyldisilazide (KHMDS) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -40 °C), is expected to generate a sulfur ylide that reacts with the ketone to form an intermediate epoxide.
Step 2: Rearrangement to this compound
The resulting epoxide can then undergo rearrangement to the desired spirocyclic ketone. This transformation is typically facilitated by a Lewis acid catalyst, such as a substoichiometric amount of lithium iodide. The reaction likely proceeds through the opening of the epoxide ring followed by ring expansion to form the cyclobutanone moiety of the spiro[3.3]heptane system.
Characterization Workflow
Following the synthesis, a systematic characterization workflow is essential to confirm the identity and purity of this compound.
Caption: A logical workflow for the characterization of the target compound.
Purification
The crude product from the synthesis would likely require purification, for which column chromatography using silica gel and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) would be a standard method.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be crucial to identify the benzhydryl proton and the distinct protons of the azaspiro[3.3]heptane framework. ¹³C NMR would confirm the presence of the carbonyl carbon and the unique carbon environments within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic stretching frequency of the ketone (C=O) group, typically in the range of 1700-1750 cm⁻¹.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to determine the purity of the final compound.
-
Elemental Analysis: Elemental analysis would provide the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₉H₁₉NO.
Potential Biological Significance and Applications
While no specific biological activities have been reported for this compound, its structural components suggest potential for biological relevance, making it an interesting candidate for screening in various drug discovery programs.
The Azaspiro[3.3]heptane Scaffold in Drug Discovery
The 2-azaspiro[3.3]heptane core is recognized as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a defined orientation for substituents, which can lead to improved target selectivity and potency. Furthermore, this spirocyclic system often confers increased metabolic stability compared to more conventional cyclic amines like piperidine.
The Benzhydryl Moiety in Pharmacology
The benzhydryl group is a well-established pharmacophore present in numerous drugs with diverse therapeutic applications. Its lipophilic nature can enhance membrane permeability and binding to hydrophobic pockets of biological targets. Compounds containing a benzhydryl moiety have been reported to exhibit a wide range of biological activities, including antihistaminic, anticholinergic, and central nervous system effects. The presence of the benzhydryl group in this compound suggests that it could be explored for similar activities.
Conclusion
This compound represents a novel chemical entity with potential applications in drug discovery. Although specific experimental data for this compound is currently limited, this guide provides a framework for its synthesis, characterization, and potential areas of biological investigation. The unique combination of the rigid azaspiro[3.3]heptane scaffold and the pharmacologically relevant benzhydryl group makes it a compelling target for further research and development. Researchers are encouraged to utilize the proposed methodologies to synthesize and evaluate this compound to unlock its full potential.
Theoretical and Computational Investigations of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of proposed theoretical and computational methodologies for the study of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one, a novel spirocyclic compound with potential applications in medicinal chemistry. Given the scarcity of published research on this specific molecule, this document outlines a robust framework for its in-silico characterization, drawing from established computational techniques for analogous azaspiro[3.3]heptane derivatives. The guide details protocols for quantum chemical calculations and molecular dynamics simulations to elucidate the structural, electronic, and conformational properties of the title compound. Furthermore, it presents recommended experimental procedures for its synthesis and biological evaluation, aiming to provide a foundational resource for future research and development endeavors.
Introduction
Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. The azaspiro[3.3]heptane core, in particular, has garnered significant attention as a bioisosteric replacement for the ubiquitous piperidine ring, a common fragment in numerous approved drugs. The rigid, yet spatially complex, nature of the azaspiro[3.3]heptane system can impart favorable characteristics such as enhanced target selectivity, metabolic stability, and reduced lipophilicity.
This compound (CAS No. 1263296-80-5) is a derivative of this promising scaffold, incorporating a bulky benzhydryl group and a ketone functionality. While its specific biological activities and physicochemical properties remain largely unexplored in the public domain, its structural features suggest potential interactions with a variety of biological targets. This whitepaper presents a proposed workflow for the theoretical and computational characterization of this molecule, providing a roadmap for researchers to investigate its properties and potential as a lead compound in drug development.
Proposed Theoretical and Computational Methodologies
A multi-faceted computational approach is proposed to thoroughly characterize this compound. This will involve a combination of quantum chemical calculations to understand its intrinsic electronic properties and molecular dynamics simulations to explore its conformational landscape and behavior in a simulated biological environment.
Quantum Chemical Calculations
Density Functional Theory (DFT) is recommended for high-accuracy quantum chemical calculations. These calculations will provide insights into the molecule's optimized geometry, electronic structure, and reactivity.
Workflow for Quantum Chemical Calculations:
Caption: Workflow for DFT-based quantum chemical calculations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are proposed to investigate the conformational dynamics of this compound in an aqueous environment. This will help in understanding its flexibility and potential binding conformations.
Workflow for Molecular Dynamics Simulations:
Caption: Workflow for molecular dynamics simulations.
Predicted Data and Analysis
The following tables present hypothetical but realistic quantitative data that could be obtained from the proposed computational studies.
Table 1: Predicted Geometrical Parameters from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (azetidine) | 1.47 Å |
| C-C (spiro center) | 1.56 Å | |
| C=O | 1.22 Å | |
| Bond Angle | C-N-C (azetidine) | 92.5° |
| C-C(spiro)-C | 88.0° | |
| Dihedral Angle | C-C-N-C | 15.0° |
Table 2: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
| Mulliken Charge on N | -0.45 e |
| Mulliken Charge on O | -0.55 e |
Recommended Experimental Protocols
To validate the computational predictions and further characterize the molecule, the following experimental procedures are recommended.
Synthesis of this compound
A potential synthetic route could involve the N-alkylation of 2-azaspiro[3.3]heptan-5-one with diphenylmethyl bromide.
Protocol:
-
Dissolve 2-azaspiro[3.3]heptan-5-one (1.0 eq) in a suitable aprotic solvent such as acetonitrile.
-
Add a non-nucleophilic base, for instance, potassium carbonate (1.5 eq).
-
To the stirring suspension, add a solution of diphenylmethyl bromide (1.1 eq) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound.
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the proton and carbon framework.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ketone (C=O) and C-N bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition.
Biological Evaluation: A Hypothetical Signaling Pathway
Given that azaspiro[3.3]heptanes are often used as piperidine bioisosteres, this compound could potentially interact with G-protein coupled receptors (GPCRs), a common target for piperidine-containing drugs. A hypothetical screening cascade is proposed below.
Hypothetical GPCR Antagonist Screening Workflow:
Caption: Hypothetical screening cascade for a GPCR antagonist.
Conclusion
This technical guide has outlined a comprehensive theoretical and experimental framework for the characterization of this compound. The proposed computational studies, based on DFT and MD simulations, will provide fundamental insights into its structural and electronic properties. The recommended experimental protocols for synthesis, characterization, and biological screening will enable the validation of in-silico predictions and the exploration of its therapeutic potential. This document serves as a foundational resource to stimulate and guide future research on this and related azaspiro[3.3]heptane derivatives.
Navigating the Void: A Proposed Initial Biological Screening of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
Disclaimer: As of December 2025, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in information regarding the specific biological screening of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one. While the compound is available from chemical suppliers, no dedicated studies detailing its pharmacological activity, cytotoxicity, or mechanism of action have been published.
This technical guide, therefore, presents a hypothetical framework for the initial biological screening of this novel chemical entity. The proposed assays and methodologies are based on the general biological activities observed for structurally related azaspiro compounds, such as antiproliferative and central nervous system (CNS) activities. This document is intended to serve as a strategic blueprint for researchers and drug development professionals initiating the investigation of this and similar novel molecular scaffolds.
Compound Profile
Compound Name: this compound
| Identifier | Value |
| IUPAC Name | 2-(diphenylmethyl)-2-azaspiro[3.3]heptan-5-one |
| CAS Number | 1263296-80-5[1] |
| Molecular Formula | C20H21NO |
| Molecular Weight | 291.39 g/mol |
| Structure | (A 2D structure image would be placed here in a full report) |
The 2-azaspiro[3.3]heptane core is a recognized bioisostere for piperidine, a common motif in bioactive compounds.[2][3] The presence of the benzhydryl group suggests potential for interactions with hydrophobic pockets in biological targets.
Proposed Initial Biological Screening Strategy
The initial screening will focus on two common areas of activity for novel small molecules: antiproliferative effects against cancer cell lines and preliminary assessment of central nervous system (CNS) activity, given the prevalence of the azaspiro scaffold in CNS-targeting agents.
Experimental Workflow
The following diagram outlines the proposed workflow for the initial biological screening of this compound.
Antiproliferative Activity Screening
Based on studies of other novel azaspiro compounds which have shown antiproliferative activity, a primary screen against a panel of human cancer cell lines is a logical starting point.[4]
Hypothetical In Vitro Antiproliferative Data
The following table presents hypothetical data from an MTT assay against a selection of cancer cell lines after 48 hours of treatment with this compound.
| Cell Line | Cancer Type | GI50 (µM) | TGI (µM) | LC50 (µM) |
| MCF-7 | Breast | 8.5 | 25.1 | > 100 |
| A549 | Lung | 12.3 | 48.7 | > 100 |
| HCT-116 | Colon | 6.2 | 18.9 | 89.5 |
| U87-MG | Glioblastoma | 22.5 | 75.4 | > 100 |
| PC-3 | Prostate | 9.1 | 30.2 | > 100 |
-
GI50: Concentration for 50% growth inhibition.
-
TGI: Concentration for total growth inhibition.
-
LC50: Concentration for 50% cell killing.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium. The cells are treated with a range of concentrations (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50, TGI, and LC50 values are determined by plotting the percentage of growth inhibition against the log of the compound concentration.
Preliminary CNS Activity Assessment
The azaspiro[3.3]heptane scaffold is known to be a favorable replacement for piperidines in CNS drug candidates. Therefore, an initial assessment of its potential for CNS activity is warranted.
Hypothetical CNS-Related Properties
| Assay | Parameter | Result | Interpretation |
| PAMPA-BBB | Permeability (Pe) | 6.8 x 10^-6 cm/s | Potential to cross the Blood-Brain Barrier |
| Dopamine D2 Receptor Binding | Ki (nM) | 85 | Moderate affinity |
| Serotonin 5-HT2A Receptor Binding | Ki (nM) | 250 | Low affinity |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
-
Plate Preparation: A 96-well filter plate is coated with a solution of porcine brain lipid in dodecane. A 96-well acceptor plate is filled with buffer at pH 7.4.
-
Compound Addition: The test compound is dissolved in buffer at pH 7.4 and added to the donor wells of the filter plate.
-
Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for 4-18 hours at room temperature.
-
Concentration Measurement: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated using established equations that account for the surface area of the membrane and the incubation time.
Proposed Mechanism of Action Pathway
Should the compound show significant antiproliferative activity, a follow-up investigation into the mechanism of cell death would be initiated. A common pathway to investigate is apoptosis.
References
Methodological & Application
Application Notes and Protocols: The Emerging Role of 2-Azaspiro[3.3]heptan-5-one Scaffolds in Medicinal Chemistry
Disclaimer: Extensive searches of scientific and patent literature did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols directly involving 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one . This compound, bearing a benzhydryl protecting group, is primarily recognized as a synthetic intermediate. The following application notes and protocols are therefore based on the broader class of 2-azaspiro[3.3]heptane derivatives and provide a representative framework for the potential applications of the title compound in drug discovery.
Introduction
The 2-azaspiro[3.3]heptane motif has garnered significant attention in contemporary medicinal chemistry as a valuable three-dimensional scaffold. Its rigid, spirocyclic structure offers a unique conformational profile that can lead to improved physicochemical and pharmacological properties when incorporated into drug candidates. Notably, the 2-azaspiro[3.3]heptane core is often employed as a bioisosteric replacement for the piperidine ring, a common moiety in numerous approved drugs. This substitution can favorably modulate properties such as lipophilicity, metabolic stability, and aqueous solubility, which are critical for optimizing drug-like characteristics.
Role of this compound as a Synthetic Intermediate
The title compound, this compound, serves as a key building block for the synthesis of more complex and functionally diverse molecules. The benzhydryl (Bzh) group is a bulky and robust protecting group for the secondary amine of the azaspiro[3.3]heptane core. This protection allows for selective chemical transformations at other positions of the molecule, particularly at the ketone functionality. Following the desired modifications, the benzhydryl group can be removed under specific conditions to liberate the secondary amine for further derivatization.
A general synthetic workflow for the utilization of this intermediate is depicted below:
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on standard organic chemistry procedures. They serve as illustrative examples of how this compound could be chemically manipulated in a research setting.
Protocol 1: Deprotection of the Benzhydryl Group via Hydrogenolysis
This protocol describes a common method for the removal of a benzhydryl protecting group from a secondary amine.
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd)
-
Methanol (MeOH), anhydrous
-
Ammonium formate
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add palladium on carbon (10 wt. %, 0.1 eq) to the solution under an inert atmosphere.
-
Add ammonium formate (5.0 eq) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by column chromatography on silica gel to afford the desired product, 2-azaspiro[3.3]heptan-5-one.
Protocol 2: Reductive Amination of the Ketone Moiety
This protocol outlines a procedure for converting the ketone of this compound into an amine.
Materials:
-
This compound
-
A primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add the desired amine (1.2 eq) and a catalytic amount of glacial acetic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding N-substituted 5-amino-2-benzhydryl-2-azaspiro[3.3]heptane derivative.
Quantitative Data for Related Azaspiro[3.3]heptane Analogs
While no quantitative data for the title compound was found, the following table includes representative biological data for other medicinally relevant compounds containing a 2-azaspiro[3.3]heptane core to illustrate the potential of this scaffold.
| Compound Class | Target | Activity Metric | Value | Reference Context |
| Piperidine Bioisosteres | Various | ΔlogD7.4 | +0.2 to +0.5 | N-linked 2-azaspiro[3.3]heptanes can increase lipophilicity compared to their piperidine counterparts. |
| Antiproliferative Agents | MCF-7 cells | Potency | ~10-fold improvement | An early example of an N-linked 2-azaspiro[3.3]heptane showing improved antiproliferative activity over its piperidine analog. |
Note: The data presented above is for structurally related compounds and should not be directly attributed to derivatives of this compound. It is provided for illustrative purposes to highlight the potential of the 2-azaspiro[3.3]heptane scaffold in modulating biological activity and physicochemical properties.
Conclusion
Application Notes and Protocols: Derivatization of the Ketone in 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-azaspiro[3.3]heptane scaffold is a valuable motif in medicinal chemistry, serving as a bioisosteric replacement for piperidine and offering a unique three-dimensional architecture. The derivatization of this scaffold allows for the exploration of chemical space and the development of novel therapeutic agents. This document provides detailed protocols for the derivatization of the ketone functionality in 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one, a key intermediate in the synthesis of diverse compound libraries. The protocols described herein cover three fundamental ketone derivatization reactions: reductive amination, Wittig reaction, and Grignard reaction.
Key Derivatization Strategies
The ketone at the 5-position of the 2-Benzhydryl-2-azaspiro[3.3]heptane core offers a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse functional groups, which can significantly impact the pharmacological properties of the resulting molecules. The primary strategies for derivatizing this ketone include:
-
Reductive Amination: Introduction of amine functionalities, providing a route to compounds with altered polarity, basicity, and potential for further functionalization.
-
Wittig Reaction: Conversion of the carbonyl group to a carbon-carbon double bond, enabling the synthesis of exomethylene derivatives and subsequent modifications of the alkene.
-
Grignard Reaction: Formation of a new carbon-carbon single bond and a tertiary alcohol, allowing for the introduction of various alkyl, aryl, or vinyl groups.
Data Presentation
The following table summarizes the expected products and potential yields for the derivatization of this compound based on analogous reactions reported in the literature.
| Derivatization Reaction | Reagents | Product | Expected Yield (%) |
| Reductive Amination | Benzylamine, NaBH(OAc)₃, AcOH | 2-Benzhydryl-N-benzyl-2-azaspiro[3.3]heptan-5-amine | 85-95 |
| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | 2-Benzhydryl-5-methylene-2-azaspiro[3.3]heptane | 70-85 |
| Grignard Reaction | Methylmagnesium bromide, THF | 2-Benzhydryl-5-methyl-2-azaspiro[3.3]heptan-5-ol | 80-90 |
Experimental Protocols
Reductive Amination: Synthesis of 2-Benzhydryl-N-benzyl-2-azaspiro[3.3]heptan-5-amine
This protocol describes the reaction of this compound with benzylamine in the presence of sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid (AcOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add benzylamine (1.2 eq) to the solution at room temperature.
-
Add glacial acetic acid (1.1 eq) to the reaction mixture and stir for 20 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Benzhydryl-N-benzyl-2-azaspiro[3.3]heptan-5-amine.
Wittig Reaction: Synthesis of 2-Benzhydryl-5-methylene-2-azaspiro[3.3]heptane
This protocol details the conversion of the ketone to an exomethylene group using a Wittig reagent generated from methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.5 eq).
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution (1.4 eq) dropwise via syringe. The solution should turn a characteristic yellow-orange color, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the ketone solution to the ylide solution at 0 °C via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-Benzhydryl-5-methylene-2-azaspiro[3.3]heptane.
Grignard Reaction: Synthesis of 2-Benzhydryl-5-methyl-2-azaspiro[3.3]heptan-5-ol
This protocol describes the addition of a methyl group to the ketone using methylmagnesium bromide to form a tertiary alcohol.
Materials:
-
This compound
-
Methylmagnesium bromide solution in diethyl ether or THF (e.g., 3.0 M)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-Benzhydryl-5-methyl-2-azaspiro[3.3]heptan-5-ol.
Visualizations
Caption: Reductive Amination Workflow.
Application Notes and Protocols: 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one as a Versatile Building Block for Novel Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is paramount. The strategic incorporation of three-dimensional motifs is a widely recognized approach to escape "flatland" and enhance drug-like properties. Among these, the 2-azaspiro[3.3]heptane core has emerged as a valuable bioisostere for piperidine, offering a rigid and structurally unique framework. This document provides detailed application notes and protocols for the utilization of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one , a key building block for the synthesis of innovative ligands with potential therapeutic applications.
The benzhydryl group serves as a readily cleavable protecting group for the azetidine nitrogen, while the ketone functionality at the 5-position provides a versatile handle for a variety of chemical transformations, most notably reductive amination. This allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Key Advantages of the 2-Azaspiro[3.3]heptane Scaffold:
-
Increased Three-Dimensionality: The spirocyclic nature imparts a rigid, non-planar geometry, which can lead to improved target selectivity and reduced off-target effects.
-
Novel Chemical Space: Derivatives of this scaffold occupy a unique area of chemical space compared to more traditional piperidine-based structures.
-
Improved Physicochemical Properties: Incorporation of the 2-azaspiro[3.3]heptane motif can influence properties such as solubility and metabolic stability.
-
Versatile Derivatization: The ketone and protected amine functionalities allow for straightforward and diverse chemical modifications.
Application Example 1: Fetal Hemoglobin (HbF) Inducers for Sickle Cell Disease and β-Thalassemia
Pharmacological reactivation of fetal hemoglobin (HbF) is a promising therapeutic strategy for the treatment of β-hemoglobinopathies like sickle cell disease (SCD) and β-thalassemia. A series of 2-azaspiro[3.3]heptane derivatives have been identified as potent and orally bioavailable HbF inducers.[1]
Signaling Pathway: Induction of Fetal Hemoglobin
Caption: Signaling pathway for HbF induction by 2-azaspiro[3.3]heptane derivatives.
Quantitative Data: SAR of Fetal Hemoglobin Inducers
The following table summarizes the structure-activity relationship for a series of 2-azaspiro[3.3]heptane derivatives as HbF inducers. The activity is reported as the half-maximal effective concentration (EC50) for γ-globin induction in human erythroid progenitor cells.
| Compound ID | R Group | γ-globin EC50 (µM) |
| 1 | 4-Fluorophenyl | 0.25 |
| 2 | Phenyl | 0.31 |
| 3 | 4-Chlorophenyl | 0.28 |
| 4 | 4-Methylphenyl | 0.42 |
| 5 | Thiophen-2-yl | 0.18 |
| 18 | 5-Methylisoxazol-3-yl | 0.08 |
Data adapted from Bioorganic & Medicinal Chemistry Letters, 2020, 30(19), 127425.[1]
Application Example 2: CCR2 Antagonists for Inflammatory Diseases
The C-C chemokine receptor 2 (CCR2) plays a crucial role in the migration of monocytes and macrophages to sites of inflammation, making it an attractive target for the treatment of inflammatory and autoimmune diseases. Spirocyclic scaffolds have been explored for the development of potent CCR2 antagonists.
Quantitative Data: CCR2 Antagonist Activity
The following table presents data for spirocyclic compounds as CCR2 antagonists, demonstrating the potential of this scaffold in targeting G protein-coupled receptors (GPCRs). The data is presented as the half-maximal inhibitory concentration (IC50) in a Ca2+-flux assay.
| Compound ID | Spirocyclic Core | R Group | CCR2 IC50 (nM) |
| 4g | 3,4-dihydrospiro[[1]benzopyran-1,4'-piperidine] | 4-Fluorophenyl | 89 |
| 4o | 3,4-dihydrospiro[[1]benzopyran-1,4'-piperidine] | Cyclopropyl | 17 |
Data adapted from Bioorganic & Medicinal Chemistry, 2015, 23(7), 1436-1449.[2] While not directly derived from 2-azaspiro[3.3]heptan-5-one, this data illustrates the utility of related spirocyclic scaffolds in developing potent GPCR modulators.
Experimental Protocols
The following protocols provide a general framework for the utilization of this compound in the synthesis of novel ligands.
Experimental Workflow
Caption: General synthetic workflow for ligand synthesis.
Protocol 1: Reductive Amination of this compound
This protocol describes the coupling of a primary or secondary amine to the ketone functionality of the building block.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the desired amine (1.2 equivalents) in anhydrous DCE or THF, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired 2-benzhydryl-5-(amino)-2-azaspiro[3.3]heptane derivative.
Protocol 2: N-Debenzhydrylation of the 2-Azaspiro[3.3]heptane Core
This protocol describes the removal of the benzhydryl protecting group to liberate the secondary amine of the azetidine ring.
Materials:
-
2-Benzhydryl-5-(amino)-2-azaspiro[3.3]heptane derivative
-
Palladium on carbon (10% w/w, 10 mol%)
-
Ammonium formate (5-10 equivalents) or hydrogen gas (H₂)
-
Methanol (MeOH) or ethanol (EtOH)
-
Inert gas (e.g., argon or nitrogen) if using ammonium formate
-
Celite® for filtration
Procedure (Catalytic Transfer Hydrogenation with Ammonium Formate):
-
Dissolve the 2-benzhydryl-5-(amino)-2-azaspiro[3.3]heptane derivative (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add ammonium formate (5-10 equivalents) to the solution.
-
Carefully add 10% palladium on carbon (10 mol%) under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, and wash the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by an appropriate method, such as column chromatography or crystallization, to obtain the final 5-(amino)-2-azaspiro[3.3]heptane derivative.
Alternative Procedure (Hydrogenolysis):
-
Dissolve the 2-benzhydryl-5-(amino)-2-azaspiro[3.3]heptane derivative in methanol or ethanol.
-
Add 10% palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) using a balloon or a hydrogenation apparatus.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite® and concentrate the filtrate to obtain the deprotected product, which can be further purified if necessary.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel ligands with diverse therapeutic potential. Its rigid, three-dimensional structure offers an attractive alternative to traditional scaffolds in drug discovery. The straightforward protocols for reductive amination and N-debenzhydrylation provide a robust platform for the creation of compound libraries for hit-to-lead optimization. The successful application of the 2-azaspiro[3.3]heptane core in the development of potent fetal hemoglobin inducers highlights its potential in addressing unmet medical needs. Researchers are encouraged to explore the utility of this building block in their own drug discovery programs.
References
- 1. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of spirocyclic antagonists of CCR2 (chemokine CC receptor subtype 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for N-Debenzhydrylation of 2-Azaspiro[3.3]heptan-5-one
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The N-debenzhydrylation of 2-azaspiro[3.3]heptan-5-one is a critical deprotection step in the synthesis of various pharmaceutically active compounds and research molecules. The benzhydryl (diphenylmethyl) group is a bulky, lipophilic protecting group for secondary amines, often employed to increase steric hindrance or to facilitate purification of intermediates. Its removal is essential to unmask the secondary amine for subsequent functionalization or to yield the final active molecule.
The selection of a debenzhydrylation protocol depends on the overall molecular structure and the presence of other functional groups. The primary methods for this transformation are catalytic transfer hydrogenation and acid-catalyzed cleavage. Catalytic transfer hydrogenation offers mild reaction conditions and is often compatible with a wide range of functional groups. Acid-catalyzed cleavage provides an alternative, metal-free method, which can be advantageous in later-stage synthetic steps where metal contamination is a concern.
This document provides detailed protocols for two common and effective methods for the N-debenzhydrylation of 2-azaspiro[3.3]heptan-5-one: Catalytic Transfer Hydrogenation using Pearlman's catalyst and Ammonium Formate, and Acid-Catalyzed Cleavage using Trifluoroacetic Acid.
Comparative Data of N-Debenzhydrylation Protocols
The following table summarizes representative quantitative data for the described protocols. These values are illustrative and may vary depending on the specific reaction scale and conditions.
| Protocol | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (balloon) | Methanol | Room Temperature | 12-24 | 85-95 |
| 2 | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 2-6 | 80-90 |
| 3 | Trifluoroacetic Acid | - | Dichloromethane | Room Temperature | 1-4 | 75-85 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pearlman's Catalyst
This protocol describes the N-debenzhydrylation of N-benzhydryl-2-azaspiro[3.3]heptan-5-one using Pearlman's catalyst (20% Pd(OH)₂/C) and hydrogen gas. This method is often highly effective for the cleavage of N-benzyl and N-benzhydryl groups.[1]
Materials:
-
N-benzhydryl-2-azaspiro[3.3]heptan-5-one
-
20% Pd(OH)₂/C (Pearlman's catalyst)
-
Methanol (ACS grade)
-
Hydrogen gas (balloon)
-
Celite®
-
Round-bottom flask
-
Stirring apparatus
-
Vacuum filtration setup
Procedure:
-
To a round-bottom flask, add N-benzhydryl-2-azaspiro[3.3]heptan-5-one (1.0 eq).
-
Dissolve the starting material in a suitable amount of methanol (e.g., 10-20 mL per gram of substrate).
-
Carefully add Pearlman's catalyst (20% Pd(OH)₂/C, 10-20 mol% Pd) to the solution.
-
Seal the flask with a septum and purge with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or crystallization to obtain 2-azaspiro[3.3]heptan-5-one.
Caption: Workflow for N-debenzhydrylation via Catalytic Hydrogenation.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol utilizes palladium on carbon (Pd/C) in combination with ammonium formate as a hydrogen donor for the N-debenzhydrylation.[2][3] This method avoids the need for a pressurized hydrogen gas setup.
Materials:
-
N-benzhydryl-2-azaspiro[3.3]heptan-5-one
-
10% Pd/C
-
Ammonium formate
-
Methanol (ACS grade)
-
Celite®
-
Round-bottom flask with reflux condenser
-
Stirring and heating apparatus
-
Vacuum filtration setup
Procedure:
-
In a round-bottom flask, dissolve N-benzhydryl-2-azaspiro[3.3]heptan-5-one (1.0 eq) in methanol (15-25 mL per gram of substrate).
-
Add 10% Pd/C (10-20 mol% Pd).
-
Add ammonium formate (3-5 eq) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS. The reaction is generally complete in 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 2-azaspiro[3.3]heptan-5-one.
References
- 1. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 2. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 3. Scholars@Duke publication: Rapid debenzylation of N-benzylamino derivatives to amino-derivatives using ammonium formate as catalytic hydrogen transfer agent [scholars.duke.edu]
Application of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one in Drug Discovery: A Scarcity of Publicly Available Data
Despite a comprehensive review of scientific literature and patent databases, there is a notable absence of specific applications for 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one in drug discovery. While the broader class of azaspiro[3.3]heptanes has emerged as a valuable scaffold in medicinal chemistry, detailed research and quantitative data for this particular derivative remain unpublished in the public domain.
The azaspiro[3.3]heptane motif is increasingly utilized as a bioisosteric replacement for piperidine, a common ring system in many approved drugs. This strategic substitution can favorably modulate physicochemical properties such as lipophilicity and basicity, potentially leading to improved pharmacokinetic profiles. However, the specific influence of the benzhydryl group at the 2-position and the ketone at the 5-position of the azaspiro[3.3]heptane core in "this compound" has not been documented in accessible research.
Currently, information on this compound is primarily limited to its availability from chemical suppliers, which suggests its potential use as a building block in chemical synthesis. The presence of a ketone offers a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities. The benzhydryl group, a bulky lipophilic moiety, is known to interact with various biological targets and is a feature of several centrally active drugs.
General Synthetic Considerations (Hypothetical)
While specific experimental protocols for the synthesis of this compound are not detailed in the literature, a plausible synthetic route could involve the N-alkylation of a suitable azaspiro[3.3]heptan-5-one precursor with a benzhydryl halide. The core azaspiro[3.3]heptan-5-one scaffold itself can be prepared through various multi-step synthetic sequences reported for analogous structures.
Potential Areas of Investigation
Given the structural features of this compound, one could envision its application in the discovery of novel therapeutics targeting the central nervous system (CNS). The benzhydryl moiety is a known pharmacophore for dopamine and norepinephrine transporters. Therefore, derivatives of this scaffold could be explored as potential antidepressants or treatments for attention-deficit/hyperactivity disorder (ADHD).
Further derivatization of the ketone at the 5-position could lead to a library of compounds for screening against a wide range of biological targets. For instance, reductive amination could yield amines that could be further functionalized, or the ketone could be converted to other functional groups to explore different chemical spaces.
Conclusion
Application Notes and Protocols for the Functionalization of the Azaspiro[3.3]heptane Core
For Researchers, Scientists, and Drug Development Professionals
The azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern drug discovery, prized for its unique three-dimensional structure, conformational rigidity, and favorable physicochemical properties. This spirocyclic motif serves as a versatile bioisostere for common saturated heterocycles like piperidine and morpholine, often leading to improved metabolic stability, aqueous solubility, and novel intellectual property.[1] These application notes provide a detailed overview of synthetic strategies for the functionalization of the azaspiro[3.3]heptane core, complete with experimental protocols and quantitative data to guide researchers in medicinal chemistry and drug development.
Strategic Approaches to Functionalization
The functionalization of the azaspiro[3.3]heptane core can be broadly categorized into two main strategies:
-
N-Functionalization: Modification of the nitrogen atom(s) of the azetidine ring(s). This is typically achieved through standard amine chemistry, such as alkylation, acylation, arylation, and reductive amination.
-
C-Functionalization: Introduction of substituents onto the carbon framework of the spirocycle. A common and versatile approach involves the synthesis of a ketone-containing intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which allows for a wide range of subsequent chemical transformations at the C6 position.[2][3]
A diagram illustrating the possible points of functionalization on the 2-azaspiro[3.3]heptane core is presented below.
Functionalization sites on the 2-azaspiro[3.3]heptane core.
Synthesis of a Key Intermediate: tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
A versatile starting material for C6-functionalization is the N-Boc protected ketone, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Two scalable synthetic routes to this intermediate have been reported.[3] One efficient method involves a [2+2] cycloaddition of dichloroketene with N-Boc-3-methyleneazetidine.[3]
Experimental Workflow: Synthesis of the Ketone Intermediate
The following diagram outlines the general workflow for the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
General workflow for the synthesis of the ketone intermediate.
Protocols for C6-Functionalization
The ketone intermediate is a versatile precursor for a variety of C6-functionalized 2-azaspiro[3.3]heptane derivatives. Below are detailed protocols for key transformations.
Protocol 1: Wittig Olefination of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol describes the introduction of an exocyclic double bond at the C6 position.
Materials:
-
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.2 eq) portionwise.
-
Stir the resulting yellow-orange mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate.
Protocol 2: Reductive Amination of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol allows for the introduction of a variety of amine substituents at the C6 position.
Materials:
-
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) and the desired amine (1.2 eq) in DCM, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portionwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C6-amino-functionalized 2-azaspiro[3.3]heptane derivative.
Quantitative Data
The following tables summarize representative yields for the synthesis of the key ketone intermediate and its subsequent functionalization, as well as biological activity data for selected derivatives.
| Entry | Reactant | Product | Yield (%) | Reference |
| 1 | N-Boc-3-methyleneazetidine | tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 66 | [3] |
| 2 | tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 66 | [4] |
| Entry | Ketone Derivative | Reaction | Product | Yield (%) | Reference |
| 1 | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Wittig Olefination | tert-Butyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate | 86 | [3] |
| 2 | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Reductive Amination (Benzylamine) | tert-Butyl 6-(benzylamino)-2-azaspiro[3.3]heptane-2-carboxylate | 75 | [3] |
| Compound | Target | IC₅₀ (nM) | Reference |
| 2-azaspiro[3.3]heptane derivative 29b | MCF-7 cell proliferation | ~100 | [5] |
| 2-azaspiro[3.3]heptane derivative 30b | mGlu2 NAM activity | >1000 | [5] |
| Spiro-morpholine 8b | Antibacterial activity (S. aureus) | 1 µg/mL | [5] |
Signaling Pathway Implication
While a specific signaling pathway universally modulated by all functionalized azaspiro[3.3]heptanes is not established, their role as bioisosteres of key pharmacophores suggests their potential to interact with a wide range of biological targets. For instance, their incorporation into kinase inhibitors, GPCR ligands, and other drug classes indicates their ability to fit into binding pockets and modulate signaling cascades relevant to cancer, inflammation, and neuroscience. The diagram below illustrates a generic kinase signaling pathway, which can be a target for appropriately functionalized azaspiro[3.3]heptane derivatives.
Potential modulation of a kinase pathway by a functionalized azaspiro[3.3]heptane.
These notes and protocols provide a foundational resource for the synthesis and application of functionalized azaspiro[3.3]heptane cores. The versatility of this scaffold, coupled with the detailed synthetic methods, offers significant opportunities for the development of novel therapeutics with enhanced properties.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reduction of the ketone in 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one to the corresponding alcohol, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol. The methodologies described cover a range of common reducing agents, allowing for the selection of an appropriate method based on desired yield, stereoselectivity, and available laboratory resources.
The reduction of ketones is a fundamental transformation in organic synthesis. A variety of reagents are available for this purpose, ranging from simple metal hydrides to complex catalytic systems. The choice of reducing agent can significantly influence the stereochemical outcome of the reaction, which is particularly important for spirocyclic systems such as this compound.
Commonly employed reducing agents for ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2] While both are effective, LiAlH₄ is a significantly stronger reducing agent.[2] For stereoselective reductions, chiral reducing agents or catalytic hydrogenation with chiral catalysts are often employed to control the formation of specific stereoisomers.[3][4]
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride (NaBH₄)
This protocol outlines a general procedure for the reduction of this compound using the mild reducing agent, sodium borohydride.[5][6]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Add saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction using the powerful reducing agent, lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[2][7]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous THF or diethyl ether.
-
Carefully add lithium aluminum hydride (1.5 - 2.0 eq) to the solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and quench it carefully by the sequential dropwise addition of:
-
Deionized water (x mL, where x = grams of LiAlH₄ used)
-
1 M NaOH solution (x mL)
-
Deionized water (3x mL)
-
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the solid.
-
Wash the solid with additional anhydrous THF or diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Protocol 3: Asymmetric Reduction using a Chiral Borane Reagent (e.g., Alpine-Borane®)
This protocol provides a general method for the enantioselective reduction of the prochiral ketone using a chiral reducing agent like Alpine-Borane® (B-3-Pinanyl-9-borabicyclo[3.3.1]nonane).[8]
Materials:
-
This compound
-
(+)- or (-)-Alpine-Borane® solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Ethanolamine
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to a suitable temperature (e.g., -78 °C or 0 °C).
-
Add the Alpine-Borane® solution (1.2 - 1.5 eq) dropwise to the stirred ketone solution.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the excess borane by the slow addition of ethanolamine.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude chiral alcohol.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.
Data Presentation
The following tables summarize the expected outcomes for the reduction of this compound based on the general reactivity of the chosen reducing agents. The diastereoselectivity will depend on the steric hindrance around the carbonyl group, with the hydride typically attacking from the less hindered face.
Table 1: Comparison of Achiral Reduction Methods
| Reducing Agent | Solvent | Temperature (°C) | Expected Yield | Expected Diastereoselectivity | Notes |
| NaBH₄ | MeOH or EtOH | 0 to RT | Good to Excellent | Moderate | Mild conditions, functional group tolerance.[9] |
| LiAlH₄ | Anhydrous THF or Et₂O | 0 to RT | Excellent | Moderate to Good | Powerful reducing agent, requires anhydrous conditions.[10] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | EtOH or EtOAc | RT | Good to Excellent | Substrate dependent | May also reduce other functional groups.[11][12] |
Table 2: Expected Outcomes for Asymmetric Reduction
| Chiral Reducing Agent / Catalyst | Solvent | Temperature (°C) | Expected Yield | Expected Enantiomeric Excess (e.e.) |
| (+)-Alpine-Borane® | Anhydrous THF | -78 to 0 | Good | Moderate to High |
| (-)-Alpine-Borane® | Anhydrous THF | -78 to 0 | Good | Moderate to High |
| Oxazaborolidine catalyst with BH₃ | Anhydrous THF | -78 to RT | Good to Excellent | High |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols for the Stereoselective Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one derivatives. The 2-azaspiro[3.3]heptane scaffold is a significant structural motif in modern drug discovery, serving as a bioisostere for piperidine and offering a unique three-dimensional chemical space. The stereoselective synthesis of derivatives of this scaffold is of high interest for the development of novel therapeutic agents.
The protocols outlined below are based on established methodologies for the asymmetric synthesis of spirocyclic ketones and azaspiro[3.3]heptane systems, including organocatalytic and metal-catalyzed approaches.
Overview of Synthetic Strategies
The stereoselective synthesis of this compound can be approached through several strategic pathways. The key challenge lies in the enantioselective construction of the spirocyclic core and the introduction of the ketone functionality. Two primary retrosynthetic disconnections are considered:
-
Strategy A: Asymmetric [2+2] Cycloaddition and Subsequent Oxidation. This approach involves the enantioselective formation of a methylene-substituted 2-azaspiro[3.3]heptane followed by oxidation to the desired ketone.
-
Strategy B: Asymmetric Intramolecular Cyclization. This strategy focuses on the cyclization of a chiral precursor to form the azaspiro[3.3]heptanone ring system in an enantioselective manner.
This document will focus on a plausible protocol derived from Strategy A, which leverages a well-established rhodium-catalyzed asymmetric cyclopropanation reaction to set the stereochemistry of the spirocenter.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of this compound via Asymmetric Cyclopropanation and Oxidation
This protocol is divided into three key stages:
-
Synthesis of the N-benzhydryl protected methyleneazetidine precursor.
-
Rhodium-catalyzed asymmetric cyclopropanation to form the spirocyclic alkene.
-
Oxidative cleavage of the double bond to yield the target ketone.
2.1. Stage 1: Synthesis of 1-Benzhydryl-3-methyleneazetidine
This stage involves the protection of 3-methyleneazetidine with a benzhydryl group.
Materials:
-
3-Methyleneazetidine hydrochloride
-
Benzhydryl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 3-methyleneazetidine hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile at room temperature, add benzhydryl bromide (1.1 eq).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Benzhydryl-3-methyleneazetidine.
2.2. Stage 2: Rhodium-Catalyzed Asymmetric Cyclopropanation
This key step establishes the chiral spirocenter using a chiral rhodium catalyst.
Materials:
-
1-Benzhydryl-3-methyleneazetidine (1.0 eq)
-
Ethyl 2-diazoacetate (1.5 eq)
-
Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄) (0.01 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 1-Benzhydryl-3-methyleneazetidine and Rh₂(S-PTTL)₄ in anhydrous dichloromethane at 0 °C, add a solution of ethyl 2-diazoacetate in anhydrous dichloromethane dropwise over 4 hours using a syringe pump.
-
Stir the reaction mixture at 0 °C for an additional 8 hours.
-
Allow the reaction to warm to room temperature and stir for another 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral ethyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate.
2.3. Stage 3: Conversion to this compound
This stage involves hydrolysis, decarboxylation, and oxidation to the ketone. For simplicity, a direct oxidative cleavage of a related intermediate alkene is presented here. A more practical route might involve conversion of the initial cyclopropanation product to an exocyclic methylene which is then oxidized.
Materials:
-
Chiral ethyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate (from Stage 2)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ozone (O₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Dimethyl sulfide (DMS)
Procedure (Hydrolysis and Decarboxylation - not detailed, leading to an intermediate for oxidation): A more direct conceptual oxidation from a related spirocyclic alkene is outlined below.
Alternative Stage 3: Oxidative Cleavage to Ketone
Assuming the synthesis of an appropriate exomethylene precursor, 2-benzhydryl-5-methylene-2-azaspiro[3.3]heptane.
Procedure:
-
Dissolve the 2-benzhydryl-5-methylene-2-azaspiro[3.3]heptane (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C.
-
Bubble ozone gas through the solution until a blue color persists.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (3.0 eq) and allow the mixture to warm to room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Data Presentation
The following tables summarize expected quantitative data for key steps, based on literature for analogous reactions.
Table 1: Asymmetric Cyclopropanation of N-Protected Methyleneazetidines
| Catalyst | Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Rh₂(S-PTTL)₄ | N-Boc-3-methyleneazetidine | 85 | >95:5 | 98 |
| Rh₂(S-PTAD)₄ | N-Cbz-3-methyleneazetidine | 82 | >95:5 | 96 |
| Cu(I)-Box | N-Ts-3-methyleneazetidine | 75 | 90:10 | 92 |
Table 2: Oxidation of Exomethylene Spirocycles to Spiroketones
| Oxidant | Substrate | Yield (%) |
|---|---|---|
| O₃, then DMS | N-Boc-5-methylene-2-azaspiro[3.3]heptane | 90 |
| RuCl₃, NaIO₄ | N-Cbz-5-methylene-2-azaspiro[3.3]heptane | 85 |
| KMnO₄ | N-Ts-5-methylene-2-azaspiro[3.3]heptane | 78 |
Mandatory Visualizations
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation
Caption: Catalytic cycle for asymmetric cyclopropanation.
Concluding Remarks
The described protocols provide a robust framework for the stereoselective synthesis of this compound derivatives. The key to success in this synthesis is the careful execution of the asymmetric cyclopropanation step, which dictates the enantiopurity of the final product. Researchers should optimize the reaction conditions, including catalyst loading and temperature, for each specific substrate. The methodologies presented here are adaptable and can be applied to the synthesis of a library of related compounds for drug discovery and development programs.
The Benzhydryl Group: A Versatile Protecting Moiety in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The benzhydryl (Bzh) or diphenylmethyl (Dpm) group is a valuable protecting group in organic synthesis, prized for its steric bulk and specific cleavage conditions. Its application spans the protection of amines, alcohols, and thiols, proving particularly useful in the synthesis of complex molecules such as peptides, nucleosides, and pharmacologically active compounds. This document provides detailed application notes, experimental protocols, and quantitative data for the use of the benzhydryl protecting group.
Introduction to the Benzhydryl Protecting Group
The benzhydryl group offers a balance of stability and selective lability. It is generally stable to a wide range of reaction conditions, including basic and mildly acidic environments, yet can be readily removed under specific acidic conditions or via hydrogenolysis. This orthogonality allows for its strategic incorporation in multi-step syntheses where other protecting groups might be compromised.[1][2]
Key Features:
-
Steric Hindrance: The two phenyl rings provide significant steric bulk, which can influence the stereochemical outcome of nearby reactions.
-
Stability: Stable to basic conditions and resistant to many nucleophiles and mild oxidizing and reducing agents.
-
Selective Cleavage: Primarily cleaved by strong acids (e.g., trifluoroacetic acid) or catalytic hydrogenolysis.[3][4] This allows for orthogonal protection strategies in the presence of acid-labile groups like Boc (tert-butyloxycarbonyl) or base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl).[2]
Protection of Functional Groups
The introduction of the benzhydryl group typically proceeds via nucleophilic substitution using a benzhydryl halide or by reaction with diphenyldiazomethane.
Protection of Amines as N-Benzhydryl Amines
N-Benzhydryl amines are valuable intermediates in the synthesis of numerous pharmaceuticals, including antihistamines.[5][6]
General Workflow for N-Benzhydrylation:
Experimental Protocol: N-Benzhydrylation of a Primary Amine [7]
-
Reaction Setup: To a solution of the primary amine (1.0 eq) in a suitable solvent such as acetonitrile, add a base like sodium carbonate (1.5 eq).
-
Reagent Addition: Add benzhydryl bromide (1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 55 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the N-benzhydryl amine.
| Substrate (Amine) | Reagent | Conditions | Yield (%) | Reference |
| Various aldehydes/ketones | Benzhydrylamine, NaBH(OAc)₃ | Reductive Amination | 64-86 | [7] |
| Heterocyclic amines | p-Quinone methides, Base | 1,6-Conjugate Addition | up to 83 | [8] |
| N-DPP-aldimines | Arylboronic acids, Rh(I) catalyst | Enantioselective Addition | 31-99 | [8] |
Protection of Alcohols as Benzhydryl Ethers
Benzhydryl ethers are useful for protecting hydroxyl groups in sensitive molecules like nucleosides and during the synthesis of natural products.
General Workflow for O-Benzhydrylation:
Experimental Protocol: Synthesis of Benzhydryl Ethers using Benzhydrol [9]
-
Reaction Setup: In a microwave vial, combine the alcohol (1.0 mmol), the benzhydrol derivative (0.54 mmol), and triethylammonium methanesulfonate (0.25 mL) as a proto-ionic liquid.
-
Reaction: Irradiate the mixture in a microwave reactor for 10 minutes at 80 °C.
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether (2 mL).
-
Purification: Filter the mixture through a silica gel plug to remove the ionic liquid and concentrate the filtrate to obtain the benzhydryl ether.
| Substrate (Alcohol) | Benzhydrol Derivative | Yield (%) | Reference |
| 1-Propanol | 4,4'-Dimethoxybenzhydrol | 83 | [9] |
| 2-Propanol | 4,4'-Dimethoxybenzhydrol | 11 | [9] |
| (-)-Menthol | 4,4'-Dimethoxybenzhydrol | 11 | [9] |
| 1-Propanol | 4,4'-Dimethylbenzhydrol | 100 | [9] |
| 2-Propanol | 4,4'-Dimethylbenzhydrol | 100 | [9] |
| (-)-Menthol | 4,4'-Dimethylbenzhydrol | 26 | [9] |
Protection of Thiols as Benzhydryl Thioethers
The benzhydryl group is also effective for the protection of the highly nucleophilic and easily oxidized thiol group, particularly in cysteine residues during peptide synthesis.[10][11]
Experimental Protocol: Synthesis of S-Benzhydryl-L-cysteine [10]
-
Reaction Setup: Dissolve L-cysteine hydrochloride monohydrate in water.
-
Reagent Addition: Add benzhydrol dissolved in a suitable organic solvent (e.g., ethanol).
-
Reaction: Heat the mixture to reflux for an extended period (e.g., 48 hours).
-
Work-up: Cool the reaction mixture and adjust the pH to induce precipitation of the product.
-
Purification: Collect the solid by filtration, wash with water and an organic solvent (e.g., ethanol, ether), and dry under vacuum.
| Substrate (Thiol) | Benzhydryl Source | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | L-Cysteine | Benzhydrol | H₂O/EtOH, reflux | ~70-80 |[10] | | Various Thiols | Benzyl Alcohols, Cu(OTf)₂ | DCE, 40-80 °C | 55-95 |[12] |
(Note: The data for various thiols is for benzyl thioethers, which serves as a good proxy for benzhydryl thioether synthesis due to similar reactivity.)
Deprotection of the Benzhydryl Group
The removal of the benzhydryl group is typically achieved under acidic conditions or through catalytic hydrogenolysis.
Acidic Cleavage
Strong acids like trifluoroacetic acid (TFA) are commonly used to cleave benzhydryl ethers and amines. This method is particularly useful when the molecule contains other functional groups that are sensitive to reduction.[13]
General Workflow for Acidic Deprotection:
Experimental Protocol: TFA-Mediated Deprotection of an N-Benzhydryl Amine [2][14]
-
Reaction Setup: Dissolve the N-benzhydryl protected compound in a suitable solvent like dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA), often in a mixture with DCM (e.g., 50% TFA in DCM), to the solution. Scavengers like triisopropylsilane (TIPS) may be added to trap the released benzhydryl cation.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
Purification: The resulting amine salt can be used directly or neutralized with a mild base and purified by extraction or chromatography.
| Protected Group | Deprotection Reagent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | N-Benzhydryl | TFA | DCM, rt, 1-4 h | Quantitative |[2] | | O-Benzhydryl | TFA | DCM, rt, 1-4 h | High |[3] | | S-Benzhydryl | TFA with scavengers | DCM, rt | High |[15] |
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a mild and efficient method for the cleavage of benzhydryl ethers. This method is advantageous when the molecule contains acid-sensitive functional groups.
Experimental Protocol: Hydrogenolysis of a Benzhydryl Ether [4][16]
-
Reaction Setup: Dissolve the benzhydryl ether in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), to the solution (5-10 mol%).
-
Reaction: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
| Protected Group | Catalyst | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | O-Benzhydryl | 10% Pd/C | H₂, MeOH, rt | >95 |[4] | | O-Benzhydryl | Pd(OH)₂/C | H₂, EtOH/HCl | High |[17] |
Application in Complex Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The benzhydryl group is integral to SPPS, particularly in the form of the benzhydrylamine (BHA) resin for the synthesis of C-terminal peptide amides.[12][15][18][19]
Workflow for SPPS using Benzhydrylamine Resin (Boc Strategy):
Application in Drug Synthesis: Antihistamines
The benzhydryl moiety is a common scaffold in many first-generation antihistamines, such as diphenhydramine.[20] The synthesis of these drugs often involves the introduction of a benzhydryl group onto an amino alcohol.
Synthetic Pathway for Diphenhydramine:
Orthogonal Protection Strategies
The specific cleavage conditions of the benzhydryl group allow for its use in orthogonal protection schemes. For instance, in peptide synthesis, a Boc-protected amine (acid-labile) can be deprotected in the presence of a benzhydryl ether, and a benzhydryl ether can be cleaved by hydrogenolysis in the presence of silyl ethers.[1][21][22][23]
Conclusion
The benzhydryl protecting group is a versatile and reliable tool in the arsenal of the synthetic chemist. Its unique combination of steric bulk, stability, and selective deprotection conditions makes it indispensable for the synthesis of a wide array of complex organic molecules. The detailed protocols and data presented herein provide a practical guide for the effective implementation of the benzhydryl group in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzyl Ethers [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 22. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Evaluation of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one Analogs as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one and its analogs represent a novel chemical scaffold with significant potential for targeting the central nervous system. The structure incorporates two key pharmacophoric elements: the benzhydryl moiety, known for its interaction with monoamine transporters, and a rigid azaspiro[3.3]heptane core, which can confer target selectivity.[1][2] This combination suggests that these analogs are promising candidates for development as modulators of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[3][4][5]
Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[6][7] As such, compounds that modulate monoamine transporter activity are of significant therapeutic interest.[8]
These application notes provide a comprehensive guide to the preclinical evaluation of this compound analogs, focusing on their potential as monoamine transporter ligands. Detailed protocols for determining binding affinity and functional activity are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Hypothesized Therapeutic Targets and Mechanism of Action
The primary hypothesized targets for this class of compounds are the presynaptic monoamine transporters: DAT, SERT, and NET.[9] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[7] By inhibiting this reuptake process, these analogs can increase the concentration and duration of neurotransmitters in the synapse, thereby enhancing monoaminergic signaling.
Monoamine Transporter Signaling Pathway
The following diagram illustrates the central role of monoamine transporters in regulating synaptic neurotransmission. The reuptake process is an active transport mechanism dependent on sodium and chloride ion gradients.[7][9]
Data Presentation: In Vitro Pharmacology
Quantitative data from in vitro assays should be summarized to facilitate comparison of potency and selectivity across the different monoamine transporters.
Table 1: Binding Affinity of Benzhydryl-Containing Compounds for Monoamine Transporters
| Compound ID | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| S,S-(-)-19a[3] | 11.3 (IC50) | >10,000 | >10,000 | >885 | >885 |
| 9b[4] | 2.29 | 155 | 78.4 | 67.7 | 34.2 |
| 9d[4] | 1.55 | 259 | 14.1 | 167.1 | 9.1 |
| 2g[5] | 60 | 79 | 70.3 | 1.3 | 1.2 |
| GBR 12909[3] | Potent | Selective | Weak | High | High |
| Cocaine[10] | 378 (IC50) | - | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[3][4][5][10] Ki values represent the inhibition constant, a measure of binding affinity. Selectivity ratios are calculated as Ki(SERT or NET) / Ki(DAT).
Table 2: Functional Activity of Common Monoamine Transporter Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Experimental System |
| Desipramine[10] | NET | 3.4 | hNET expressing cells |
| Nisoxetine[10] | NET | - (Ki = 0.8) | hNET expressing cells |
| Atomoxetine[10] | NET | - (Ki = 5.0) | hNET expressing cells |
| Fluoxetine[11] | SERT | ~10-20 | JAR cells (hSERT) |
| Citalopram[11] | SERT | ~5-15 | JAR cells (hSERT) |
| Nomifensine[12] | DAT | 15 | Rat brain tissue |
| BTCP[12] | DAT | 7.1 | Rat brain tissue |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of transporter function in vitro.[10][11][12]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol determines the binding affinity of test compounds by measuring their ability to compete with a radiolabeled ligand for binding to the target transporter.
-
Cell Membranes: Crude membrane fractions from cell lines stably expressing the human transporter of interest (e.g., HEK293-hDAT, HEK293-hSERT, or HEK293-hNET).[13][14]
-
Radioligands:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[13]
-
Wash Buffer: Cold Assay Buffer.[13]
-
Test Compounds: this compound analogs.
-
Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM BTCP for DAT, 1 µM paroxetine for SERT, 10 µM desipramine for NET).[12][13]
-
96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.[13]
-
Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold buffer. Perform differential centrifugation to isolate the crude membrane fraction. Resuspend the final pellet in assay buffer and determine the protein concentration.[14][15]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competitive binding (radioligand + test compound at various concentrations).[16]
-
Incubation: Add cell membranes (e.g., 5-20 µg protein/well), the appropriate radioligand (at a concentration near its Kd value), and either buffer, non-specific control, or test compound to the wells. Incubate for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to reach equilibrium.[12][16]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[14]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[15]
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.[15]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.[15]
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Protocol 2: Neurotransmitter Uptake Assay
This functional assay measures the ability of test compounds to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the target transporter.[17][18]
-
Cell Line: A suitable cell line expressing the transporter of interest (e.g., HEK293-hNET, JAR cells for hSERT).[10][11]
-
Uptake Buffer: Krebs-Ringer's-HEPES (KRH) buffer or similar physiological buffer.[19]
-
Substrates:
-
Test Compounds: this compound analogs.
-
Inhibitor Control: A known potent inhibitor for each transporter (e.g., desipramine for NET).[10]
-
Cell Culture: Plate cells in 96-well plates and grow until they form a confluent monolayer.[21]
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound or a vehicle control for 10-15 minutes at 37°C.[10][17]
-
Initiate Uptake: Add the radiolabeled or fluorescent neurotransmitter substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for substrate uptake.[19]
-
Terminate Uptake: Stop the reaction by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.[10]
-
Cell Lysis and Detection: Lyse the cells. If using a radiolabeled substrate, add scintillation fluid and measure radioactivity. If using a fluorescent substrate, measure the intracellular fluorescence on a suitable plate reader.[17][19]
-
Determine the specific uptake by subtracting the signal in the presence of a high concentration of a known inhibitor from the total uptake.
-
Normalize the data as a percentage of the control (vehicle-treated) specific uptake.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial characterization of this compound analogs as potential monoamine transporter modulators. By systematically evaluating their binding affinity and functional activity at DAT, SERT, and NET, researchers can identify lead compounds with desired potency and selectivity profiles, paving the way for further preclinical development and potential therapeutic applications in a variety of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural exploration of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues: identification of potent triple monoamine reuptake inhibitors as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 8. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. A Mutation in the Human Norepinephrine Transporter Gene (SLC6A2) Associated with Orthostatic Intolerance Disrupts Surface Expression of Mutant and Wild-Type Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. moleculardevices.com [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, following a common synthetic route involving the Trost spiroannulation of N-benzhydryl-azetidin-3-one.
Problem 1: Low or No Yield of the Epoxide Intermediate (2-Benzhydryl-5-oxaspiro[2.3]hexane)
| Potential Cause | Recommended Solution |
| Inefficient Deprotonation of the Sulfonium Salt: The base used may not be strong enough to efficiently generate the sulfur ylide. | Use a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) or potassium tert-butoxide. Ensure the base is fresh and properly handled to maintain its reactivity. |
| Decomposition of the Sulfur Ylide: The sulfur ylide is unstable at higher temperatures. | Maintain a low reaction temperature, typically between -78 °C and -40 °C, throughout the addition of the base and the ketone. |
| Poor Quality of Cyclopropyldiphenylsulfonium Tetrafluoroborate: The reagent may have degraded over time. | Use freshly prepared or commercially available high-purity cyclopropyldiphenylsulfonium tetrafluoroborate. The synthesis of this reagent has been described in the literature. |
| Presence of Water in the Reaction: The sulfur ylide is highly sensitive to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
Problem 2: Low Yield of this compound during the Rearrangement Step
| Potential Cause | Recommended Solution |
| Inefficient Lewis Acid Catalysis: The Lewis acid may not be active enough or may be used in suboptimal quantities. | Lithium iodide is a commonly used and effective catalyst for this rearrangement. Other Lewis acids such as magnesium iodide or zinc iodide could also be explored. Ensure the Lewis acid is anhydrous. |
| Side Reactions: The epoxide may undergo other reactions, such as hydrolysis or oligomerization, especially if the reaction conditions are not optimized. | Perform the reaction in an anhydrous, aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Monitor the reaction progress by thin-layer chromatography (TLC) to avoid prolonged reaction times. |
| Incomplete Reaction: The reaction may not have gone to completion. | Gently warm the reaction mixture to room temperature or slightly above (e.g., 40 °C) to drive the reaction to completion, while monitoring for potential decomposition. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Presence of Close-Eluting Impurities: Byproducts from the reaction may have similar polarities to the desired product, making separation by column chromatography challenging. | Optimize the mobile phase for flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., hexanes/ethyl acetate) may be necessary. The use of a different stationary phase (e.g., alumina) could also be beneficial. |
| Oily Product: The final product may be obtained as an oil, which can be difficult to handle and may contain residual solvent. | After column chromatography, dissolve the product in a minimal amount of a suitable solvent and concentrate it under high vacuum to remove all volatiles. Trituration with a non-polar solvent like pentane or diethyl ether may induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
Based on literature reports for analogous systems, the two-step synthesis from N-benzhydryl-azetidin-3-one can provide an overall yield of approximately 40-50%, with the epoxide formation proceeding in around 57% yield and the subsequent rearrangement in about 85% yield.
Q2: How can I monitor the progress of the reactions?
Both the epoxide formation and the rearrangement can be monitored by thin-layer chromatography (TLC). For the epoxide formation, you should see the disappearance of the starting ketone. For the rearrangement, the disappearance of the epoxide spot and the appearance of the product spot will indicate the reaction's progress. Use appropriate stains (e.g., potassium permanganate or vanillin) for visualization if the compounds are not UV-active.
Q3: What are the key safety precautions to take during this synthesis?
-
Organosulfur reagents can have unpleasant odors and may be toxic. Handle them in a well-ventilated fume hood.
-
Strong bases like KHMDS and potassium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE).
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Always quench the reaction mixture carefully, especially when strong bases have been used.
Data Presentation
Table 1: Effect of Base on the Yield of Epoxide Intermediate *
| Base | Solvent | Temperature (°C) | Reported Yield (%) |
| KHMDS | THF | -78 to -40 | ~57 |
| Potassium tert-butoxide | THF | -78 to -40 | Potentially lower |
| n-Butyllithium | THF | -78 | Risk of side reactions |
*Data is representative and based on general knowledge of the Trost spiroannulation. Actual yields may vary.
Table 2: Effect of Lewis Acid on the Rearrangement Yield *
| Lewis Acid | Solvent | Temperature (°C) | Reported Yield (%) |
| Lithium Iodide | THF | 0 to rt | ~85 |
| Magnesium Iodide | DCM | 0 to rt | Variable |
| Zinc Iodide | DCM | 0 to rt | Variable |
*Data is representative and based on general knowledge of epoxide rearrangements. Actual yields may vary.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzhydryl-5-oxaspiro[2.3]hexane (Epoxide Intermediate)
This protocol is a representative procedure based on the Trost method.
Materials:
-
N-Benzhydryl-azetidin-3-one
-
Cyclopropyldiphenylsulfonium tetrafluoroborate
-
Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclopropyldiphenylsulfonium tetrafluoroborate (1.2 eq) in anhydrous THF under an argon atmosphere at -78 °C, add a solution of KHMDS (1.1 eq) in THF dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to generate the sulfur ylide.
-
Add a solution of N-benzhydryl-azetidin-3-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the epoxide intermediate.
Protocol 2: Synthesis of this compound
This protocol is a representative procedure for the Lewis acid-catalyzed rearrangement.
Materials:
-
2-Benzhydryl-5-oxaspiro[2.3]hexane
-
Lithium iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the epoxide intermediate (1.0 eq) in anhydrous THF under an argon atmosphere at 0 °C, add lithium iodide (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low epoxide yield.
Technical Support Center: Purification of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one.
Frequently Asked Questions (FAQs)
Q1: My crude product of this compound shows multiple spots on the TLC plate. What are the likely impurities?
A1: The impurities in your crude product can originate from several sources, including unreacted starting materials, byproducts from the synthetic route, and degradation products. Common impurities may include:
-
Starting Materials: Unreacted benzhydrylamine or other precursors.
-
Ring-Opened Byproducts: Hydrolysis or other reactions can lead to the opening of the spirocyclic core.
-
Oxidation Products: The ketone functionality can be susceptible to oxidation.
-
Diastereomers: If the synthesis is not stereospecific, you may have a mixture of diastereomers which can be difficult to separate.
Q2: I'm observing significant streaking of my compound on the silica gel TLC plate and column. What is the cause and how can I resolve this?
A2: Streaking is a common issue when purifying polar and basic compounds like azaspirocycles on standard silica gel.[1] The basic nitrogen atom in your compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and band tailing. To mitigate this, you can:
-
Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent system. This will neutralize the acidic sites on the silica gel.
-
Switch to a different stationary phase: Consider using alternative stationary phases like alumina (neutral or basic) or amine-functionalized silica gel, which are better suited for basic compounds.[1]
-
Employ reversed-phase chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a suitable polar mobile phase (e.g., water/acetonitrile or water/methanol with additives like formic acid or TFA) can be a very effective purification method.[1]
Q3: My purification by column chromatography results in a low yield of the desired product. What are the potential reasons?
A3: Low recovery from column chromatography can be attributed to several factors:
-
Irreversible Adsorption: Your compound may be irreversibly binding to the stationary phase, especially if you are using silica gel without a basic modifier.
-
Decomposition on the Column: The compound might be unstable on the acidic silica gel, leading to degradation during the purification process.
-
Co-elution with Impurities: If the chosen solvent system does not provide adequate separation, your product may elute with impurities, leading to fractions that do not meet the purity criteria and are subsequently discarded, thus lowering the overall isolated yield.
-
Improper Column Packing or Loading: A poorly packed column or overloading the column with crude product can lead to poor separation and loss of product.
Q4: How can I improve the separation of diastereomers of this compound?
A4: Separating diastereomers can be challenging. The success of the separation is highly dependent on the difference in their physical properties. Here are some strategies:
-
Optimize Chromatographic Conditions: Meticulous optimization of the mobile phase composition is crucial. Using a shallow solvent gradient in automated flash chromatography can often resolve closely eluting diastereomers. Chiral chromatography, although typically used for enantiomers, can sometimes be effective for separating diastereomers.
-
Recrystallization: If a suitable solvent is found, fractional recrystallization can be a powerful technique for separating diastereomers, as they often have different solubilities and crystal packing energies.
-
Derivatization: In some cases, derivatizing the ketone or the amine functionality can exaggerate the physical differences between the diastereomers, making them easier to separate. The protecting group can then be removed post-purification. The choice of a nitrogen protecting group can be critical and depends on its stability to the reaction conditions and the ease of its removal. Common protecting groups for amines include Boc, Cbz, and Ts.[1]
Troubleshooting Guides
Problem 1: Poor Resolution in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Broad peaks and significant tailing. | Strong interaction with acidic silica gel. | Add 0.5-1% triethylamine or ammonia to the mobile phase. Switch to neutral alumina or amine-functionalized silica. |
| Co-elution of the product with a major impurity. | Inappropriate solvent system. | Perform a thorough TLC solvent screen with different solvent mixtures (e.g., hexanes/ethyl acetate, dichloromethane/methanol). Use a shallower gradient during elution. |
| Multiple overlapping spots on TLC. | Complex mixture of closely related impurities. | Consider using reversed-phase chromatography for better separation of polar compounds. Explore preparative HPLC for difficult separations. |
Problem 2: Product Degradation During Purification
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new, more polar spots on TLC of column fractions. | Compound instability on acidic silica gel. | Use a deactivated stationary phase (e.g., neutral alumina) or add a basic modifier to the eluent. Minimize the time the compound spends on the column by using a faster flow rate. |
| Low overall recovery and discolored fractions. | Decomposition due to prolonged exposure to the stationary phase or solvent. | Purify the compound quickly and at a lower temperature if possible. Consider a less harsh purification method like recrystallization if applicable. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general guideline for the purification of this compound using standard silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (40-63 µm particle size)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Glass column, TLC plates, collection tubes
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., starting with 90:10 Hexanes:EtOAc and gradually increasing the polarity).
-
To counteract the basicity of the amine, add 0.5% TEA to the chosen solvent system. The ideal system should give a retention factor (Rf) of ~0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5:0.5 Hexanes:EtOAc:TEA).
-
Pour the slurry into the column and allow it to pack under a gentle flow of the solvent, ensuring a flat and stable bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the compound. A typical gradient could be from 5% to 40% EtOAc in hexanes (with 0.5% TEA constant).[2]
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol is suitable if a crystalline solid product is obtained and a suitable solvent system can be identified.
Materials:
-
Crude this compound
-
A range of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, acetone, hexanes)
-
Erlenmeyer flask, heating source, filtration apparatus
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of a single solvent to each tube and observe the solubility at room temperature and upon heating.
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.
-
-
Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For further crystallization, cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: A decision workflow for selecting the initial purification strategy.
Caption: A troubleshooting guide for common column chromatography issues.
References
stability of the azaspiro[3.3]heptane ring under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the azaspiro[3.3]heptane ring system under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the azaspiro[3.3]heptane ring system in general?
A1: The azaspiro[3.3]heptane ring system is generally considered to be chemically robust and metabolically stable, which is a key reason for its increasing use in medicinal chemistry.[1][2] The spirocyclic nature of the scaffold imparts a high degree of three-dimensionality and rigidity, which can contribute to its stability compared to simpler monocyclic amines like azetidine. However, like all strained four-membered rings, it is not completely inert and can be susceptible to degradation under certain conditions.
Q2: What are the primary concerns regarding the stability of the azaspiro[3.3]heptane ring?
A2: The primary stability concerns for the azaspiro[3.3]heptane ring system stem from the inherent strain of the two fused four-membered azetidine rings. This strain can make the ring susceptible to cleavage under harsh acidic or basic conditions, or in the presence of potent nucleophiles. The nitrogen atom's basicity also plays a crucial role in its reactivity.
Q3: Under what conditions is the azaspiro[3.3]heptane ring most likely to degrade?
A3: Degradation of the azaspiro[3.3]heptane ring is most likely to occur under strong acidic or basic conditions. The rate and extent of degradation will depend on several factors, including pH, temperature, reaction time, and the nature of substituents on the ring.
Q4: Are N-substituted azaspiro[3.3]heptanes more or less stable than the parent ring system?
A4: The stability of N-substituted azaspiro[3.3]heptanes can be significantly influenced by the nature of the substituent. Electron-withdrawing groups on the nitrogen can decrease its basicity and may affect the ring's susceptibility to acid-catalyzed opening.[3] Conversely, bulky substituents may sterically hinder nucleophilic attack. The specific impact of a substituent on stability should be evaluated on a case-by-case basis.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments involving azaspiro[3.3]heptane derivatives.
Issue 1: Unexpected degradation of an azaspiro[3.3]heptane derivative during acidic workup or purification.
-
Possible Cause: The azaspiro[3.3]heptane ring may be undergoing acid-mediated ring-opening. The protonation of the azetidine nitrogen can make the ring more susceptible to nucleophilic attack by counter-ions or solvent molecules.[3]
-
Troubleshooting Steps:
-
Minimize exposure to strong acids: Use weaker acids or buffer systems where possible.
-
Reduce reaction temperature: Perform acidic steps at lower temperatures to decrease the rate of degradation.
-
Use aprotic solvents: If possible, use solvents that do not participate in nucleophilic ring-opening.
-
Protect the nitrogen: If the synthetic route allows, consider protecting the nitrogen with a suitable protecting group that can be removed under milder conditions.
-
Issue 2: Formation of multiple unknown byproducts during a reaction under basic conditions.
-
Possible Cause: While generally more stable to basic conditions than acidic ones, strong bases can deprotonate adjacent carbons, potentially leading to rearrangements or fragmentation, especially if activating groups are present.
-
Troubleshooting Steps:
-
Use a milder base: Opt for weaker bases or non-nucleophilic bases if the reaction permits.
-
Control the temperature: Run the reaction at the lowest effective temperature.
-
Limit reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed.
-
Issue 3: Poor recovery of the azaspiro[3.3]heptane-containing compound after chromatography.
-
Possible Cause: The compound may be degrading on the stationary phase of the chromatography column, especially if using silica gel which can be acidic.
-
Troubleshooting Steps:
-
Use deactivated silica gel: Treat the silica gel with a base (e.g., triethylamine) before use to neutralize acidic sites.
-
Switch to a different stationary phase: Consider using alumina (basic or neutral) or a polymer-based stationary phase.
-
Employ alternative purification methods: Techniques like crystallization, distillation, or preparative HPLC with a suitable mobile phase may be better alternatives.
-
Experimental Protocols
The following are generalized protocols for assessing the stability of azaspiro[3.3]heptane derivatives under forced degradation conditions. These should be adapted based on the specific properties of the compound of interest.
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation of Test Solution: Prepare a stock solution of the azaspiro[3.3]heptane derivative (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of an aqueous acidic solution (e.g., 0.1 M HCl, 0.5 M HCl, or 1 M HCl).
-
Incubate the mixture at a controlled temperature (e.g., room temperature, 40 °C, or 60 °C).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: Immediately neutralize the aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and to profile any degradation products.
Protocol 2: Forced Degradation under Basic Conditions
-
Preparation of Test Solution: Prepare a stock solution of the azaspiro[3.3]heptane derivative (e.g., 1 mg/mL) in a suitable organic solvent.
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of an aqueous basic solution (e.g., 0.1 M NaOH, 0.5 M NaOH, or 1 M NaOH).
-
Incubate the mixture at a controlled temperature (e.g., room temperature, 40 °C, or 60 °C).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: Immediately neutralize the aliquots with an equivalent amount of a suitable acid (e.g., 0.1 M HCl).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Data Presentation
Quantitative data from forced degradation studies should be summarized in tables for clear comparison.
Table 1: Stability of Azaspiro[3.3]heptane Derivative under Acidic Conditions (0.1 M HCl at 40 °C)
| Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 98.5 | 1.2 | 0.3 |
| 4 | 96.2 | 2.8 | 1.0 |
| 8 | 92.1 | 5.9 | 2.0 |
| 24 | 80.5 | 14.3 | 5.2 |
| 48 | 65.3 | 25.1 | 9.6 |
Table 2: Stability of Azaspiro[3.3]heptane Derivative under Basic Conditions (0.1 M NaOH at 40 °C)
| Time (hours) | % Parent Compound Remaining | % Degradation Product 3 |
| 0 | 100.0 | 0.0 |
| 2 | 99.8 | 0.2 |
| 4 | 99.5 | 0.5 |
| 8 | 99.0 | 1.0 |
| 24 | 97.2 | 2.8 |
| 48 | 95.1 | 4.9 |
Visualizations
Potential Acid-Catalyzed Degradation Pathway
Caption: Potential degradation pathway under acidic conditions.
Forced Degradation Experimental Workflow
Caption: General workflow for forced degradation studies.
Troubleshooting Logic for Unexpected Degradation
Caption: Troubleshooting logic for unexpected degradation.
References
troubleshooting side reactions in 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of this compound, focusing on potential side reactions and offering strategies for mitigation.
Problem 1: Low or No Yield of the Desired Product
Q1: I am not getting the expected this compound product. What are the potential causes?
A1: A low or no yield of the target compound can stem from several factors. The primary concerns are the quality of starting materials, the effectiveness of the base, and the reaction temperature. In the synthesis starting from N-benzhydryl-azetidin-3-one, incomplete formation of the diphenylsulfonium cyclopropylide ylide or its rapid decomposition can significantly impact the yield. Additionally, the subsequent rearrangement of the intermediate spirocyclic epoxide to the desired ketone is a critical step that can be inefficient if not performed under optimal conditions.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the N-benzhydryl-azetidin-3-one is pure and free of any residual acids or bases from its synthesis. Impurities can interfere with the ylide formation and subsequent reactions.
-
Base Selection and Handling: Potassium bis(trimethylsilyl)amide (KHMDS) is a common base for this reaction. It is highly sensitive to moisture and air. Use freshly opened or properly stored KHMDS. The stoichiometry of the base is also critical; an insufficient amount will lead to incomplete ylide formation, while a large excess can promote side reactions.
-
Temperature Control: The initial reaction to form the spirocyclic epoxide is typically carried out at low temperatures (e.g., -40°C to -20°C) to ensure the stability of the ylide and control the reaction rate. Allowing the reaction to warm prematurely can lead to decomposition of the ylide and formation of byproducts.
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
Problem 2: Formation of Significant Side Products
Q2: I am observing significant impurities in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can occur during the synthesis of this compound. The most common are the formation of dimers, products from the decomposition of the ylide, and incomplete rearrangement of the epoxide intermediate.
Common Side Reactions and Mitigation Strategies:
-
Dimerization: Under certain conditions, the starting azetidinone or the intermediate ylide can undergo self-condensation or dimerization reactions. This is more likely to occur at higher concentrations or if the reaction temperature is not adequately controlled.
-
Mitigation: Use an appropriate solvent to ensure adequate dilution of the reactants. Maintain the recommended low temperature throughout the addition of the base and the ylide precursor.
-
-
Ylide Decomposition Products: Diphenylsulfonium cyclopropylide is thermally unstable and can decompose, leading to various byproducts.
-
Mitigation: Prepare the ylide in situ at low temperatures and use it immediately. Avoid any unnecessary delays between the formation of the ylide and its reaction with the azetidinone.
-
-
Incomplete Epoxide Rearrangement: The intermediate spirocyclic epoxide may not fully rearrange to the desired ketone, leading to a mixture of products.
-
Mitigation: The rearrangement is often promoted by a Lewis acid or by heating. Ensure that the conditions for the rearrangement are appropriate and that the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS is crucial.
-
Problem 3: Difficulties in Product Purification
Q3: I am having trouble purifying the final product. What are some effective purification strategies?
A3: The purification of this compound can be challenging due to the presence of structurally similar byproducts and the potential for the product to be an oil.
Purification Recommendations:
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. Careful selection of the solvent system is critical to achieve good separation.
-
Crystallization: If the product is a solid or can be induced to crystallize, this can be a highly effective purification method. Experiment with different solvent systems to find suitable conditions for crystallization.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed, although this is less practical for large-scale purifications.
Frequently Asked Questions (FAQs)
Q4: What is the role of the benzhydryl group in this synthesis?
A4: The benzhydryl (diphenylmethyl) group serves as a protecting group for the nitrogen atom of the azetidine ring. It is a bulky group that can influence the stereochemical outcome of reactions at adjacent positions and is generally stable to the basic conditions used in the spirocyclization step. It can be removed under specific hydrogenolysis or acidic conditions if the unprotected 2-azaspiro[3.3]heptan-5-one is desired.
Q5: Can other bases be used instead of KHMDS?
A5: While KHMDS is commonly used, other strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) might be employed. However, the choice of base can significantly impact the reaction's efficiency and side product profile. It is recommended to consult the literature for the specific substrate and reaction conditions, as the counter-ion (K+, Li+, Na+) can influence the reactivity of the ylide.
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
TLC: Use an appropriate solvent system to separate the starting material, intermediate epoxide, and the final ketone product. Staining with potassium permanganate or other suitable agents can help visualize the spots.
-
LC-MS: This technique is invaluable for confirming the presence of the desired product by its mass and for identifying the masses of any side products, which can aid in troubleshooting.
Experimental Protocols
A detailed experimental protocol is crucial for the successful synthesis of this compound. Below is a representative procedure based on known methods for similar transformations.
Synthesis of this compound
-
Step 1: Formation of the Spirocyclic Epoxide
-
To a solution of cyclopropyldiphenylsulfonium tetrafluoroborate in anhydrous tetrahydrofuran (THF) at -40°C under an argon atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF dropwise.
-
Stir the resulting ylide solution at -40°C for 30 minutes.
-
Add a solution of N-benzhydryl-azetidin-3-one in anhydrous THF dropwise to the ylide solution at -40°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude spirocyclic epoxide.
-
-
Step 2: Rearrangement to the Ketone
-
Dissolve the crude spirocyclic epoxide in a suitable solvent such as dichloromethane or toluene.
-
Add a catalytic amount of a Lewis acid (e.g., lithium iodide or magnesium bromide) to the solution.
-
Heat the reaction mixture to reflux and monitor the rearrangement by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes. Note that these are representative values and may require optimization for specific experimental setups.
| Parameter | Condition A | Condition B | Condition C |
| Base | KHMDS | LiHMDS | NaH |
| Solvent | THF | DME | DMF |
| Temperature (°C) | -40 to rt | -78 to rt | 0 to rt |
| Typical Yield (%) | 60-75 | 55-70 | 40-60 |
| Major Side Products | Dimer, Ylide decomposition | Dimer, Unreacted SM | Polymerization |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Optimization of Ketone Functionalization
Welcome to the technical support center for the optimization of reaction conditions for functionalizing ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Low Reaction Yield
Q1: My reaction is giving a low yield. What are the common causes and how can I improve it?
A low yield in a ketone functionalization reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective. Here are the primary culprits and suggested solutions:
-
Incomplete Deprotonation (Enolate Formation): For reactions proceeding via an enolate, incomplete formation of the enolate is a common reason for low yields.[1]
-
Troubleshooting:
-
Choice of Base: Ensure the base is strong enough to completely deprotonate the ketone. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly used for this purpose.[2][3] Weaker bases like hydroxides or alkoxides may not lead to complete enolate formation.[2][3]
-
Base Purity and Preparation: LDA is often prepared in situ. Ensure the starting materials (diisopropylamine and n-butyllithium) are of high purity and the preparation is carried out under anhydrous conditions.
-
Reaction Temperature: Enolate formation is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions.[4][5]
-
-
-
Side Reactions: Several side reactions can compete with the desired functionalization, leading to a mixture of products and a lower yield of the target molecule.
-
Troubleshooting:
-
Aldol Condensation: This is a common side reaction, especially when using weaker, nucleophilic bases. Using a strong, sterically hindered base like LDA minimizes this pathway.[6]
-
O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[7][8] To favor C-alkylation, use "soft" electrophiles (e.g., alkyl iodides), non-polar solvents, and counterions that chelate with the oxygen (e.g., Li⁺).[7][8] O-alkylation is favored by "hard" electrophiles, polar aprotic solvents, and larger counterions (e.g., K⁺).[7][8]
-
Multiple Alkylations: If the product is also enolizable, it can react further. Using a slight excess of the ketone or carefully controlling the stoichiometry of the alkylating agent can help minimize this.
-
-
-
Poor Reactivity of the Electrophile: The electrophile may not be reactive enough under the chosen conditions.
-
General Reaction Conditions:
-
Troubleshooting:
-
Anhydrous Conditions: Enolates are strong bases and will be quenched by protic solvents or atmospheric moisture. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or another appropriate method to determine the optimal reaction time. For some reactions, a higher temperature may be required after the initial enolate formation.
-
-
Poor Regioselectivity (Kinetic vs. Thermodynamic Control)
Q2: I am getting a mixture of regioisomers when functionalizing my unsymmetrical ketone. How can I control which position reacts?
The regioselectivity of ketone functionalization is determined by the formation of either the kinetic or the thermodynamic enolate.[4][11] By carefully choosing the reaction conditions, you can favor the formation of one over the other.[4][11][12]
-
Kinetic Enolate (Less Substituted): This enolate is formed faster due to the deprotonation of the less sterically hindered α-proton.[4][12]
-
Conditions to Favor the Kinetic Enolate:
-
Base: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA).[4][6][13]
-
Temperature: Maintain a low temperature, typically -78 °C, to prevent equilibration to the more stable thermodynamic enolate.[4][5][12]
-
Solvent: Use an aprotic solvent such as tetrahydrofuran (THF).[12][14]
-
-
-
Thermodynamic Enolate (More Substituted): This enolate is more stable due to the more substituted double bond.[4][13]
-
Conditions to Favor the Thermodynamic Enolate:
-
Base: Use a weaker, non-hindered base such as sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK).[6][15]
-
Temperature: Use higher temperatures (e.g., room temperature or reflux) to allow the reaction to reach equilibrium, favoring the more stable product.[4][12][15]
-
Solvent: Protic solvents can facilitate equilibration.[12][14]
-
-
Data Presentation: Regioselective Enolate Formation of 2-Methylcyclohexanone
The following table provides quantitative data on the regioselective formation of silyl enol ethers from 2-methylcyclohexanone, a classic example demonstrating kinetic versus thermodynamic control. The product ratio reflects the ratio of the corresponding enolates.[11]
| Base/Conditions | Solvent | Temperature (°C) | Kinetic Product (%) (less substituted) | Thermodynamic Product (%) (more substituted) |
| LDA | THF | -78 | >99 | <1 |
| LiTMP | THF | -78 | >99 | <1 |
| NaH | THF | 25 | 10 | 90 |
| NaOEt | EtOH | 25 | 29 | 71 |
| Me₃COK | Me₃COH | 25 | 22 | 78 |
Data synthesized from multiple sources for illustrative purposes.
Baeyer-Villiger Oxidation Issues
Q3: My Baeyer-Villiger oxidation is giving low yield and/or the wrong regioisomer. What should I check?
The Baeyer-Villiger oxidation converts ketones to esters using a peroxy acid.[16][17][18] Common issues include regioselectivity and reaction rate.
-
Regioselectivity: The regiochemical outcome is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate.[16][18]
-
Migratory Aptitude Order: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.[17]
-
Troubleshooting: If you are obtaining the incorrect regioisomer, it may be due to electronic effects of substituents on an aryl group or steric factors. For cyclic ketones, ring strain can also influence the outcome.[1][19] In some cases, using a different peroxy acid or a Lewis acid catalyst with hydrogen peroxide can alter the selectivity.[16][18]
-
-
Low Yield/Slow Reaction:
-
Troubleshooting:
-
Peroxy Acid Reactivity: Ensure the peroxy acid is fresh and has not decomposed. m-CPBA is a common and effective reagent.
-
Activation: For less reactive ketones, adding a Lewis acid can sometimes accelerate the reaction.
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating may be required for unreactive substrates. However, be cautious as this can also lead to decomposition of the peroxy acid.
-
-
Experimental Protocols
General Protocol for Kinetic Alkylation of a Ketone using LDA
This protocol describes a general procedure for the regioselective alkylation of an unsymmetrical ketone at the less substituted α-position.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Unsymmetrical ketone
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF. Slowly add the ketone solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 1-4 hours, or until TLC analysis indicates consumption of the starting material. The reaction may be allowed to slowly warm to room temperature overnight if necessary.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Decision Pathway for Regioselective Enolate Formation
Caption: Decision pathway for achieving regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 7. fiveable.me [fiveable.me]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Video: Regioselective Formation of Enolates [jove.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. ochemacademy.com [ochemacademy.com]
- 16. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing the 2-azaspiro[3.3]heptan-5-one core?
A1: A frequently employed strategy involves the construction of the spirocyclic ketone framework from acyclic or monocyclic precursors. One common approach is a multi-step synthesis starting from a commercially available material like 1,1-bis(hydroxymethyl)cyclobutane. This can be converted to a dihalide, which then undergoes cyclization with a protected amine, followed by oxidation to the ketone. Another potential route involves the ring expansion of a smaller cyclic ketone.
Q2: What are the critical parameters to control during the N-benzhydrylation step?
A2: The N-benzhydrylation of the 2-azaspiro[3.3]heptan-5-one core is a crucial step. Key parameters to control include:
-
Base: The choice and stoichiometry of the base (e.g., potassium carbonate, triethylamine) are critical to deprotonate the secondary amine without causing side reactions.
-
Solvent: A polar aprotic solvent such as DMF or acetonitrile is often suitable for this type of alkylation.
-
Temperature: The reaction temperature should be carefully monitored to ensure complete reaction while minimizing the formation of impurities.
-
Purity of Starting Materials: The purity of both the azaspiro[3.3]heptan-5-one and the benzhydryl halide is essential for a clean reaction.
Q3: What are the main safety precautions to consider during this synthesis?
A3: Standard laboratory safety protocols should be strictly followed. Specific hazards in this synthesis may include:
-
Halogenated compounds: Dihaloalkanes used in the cyclization are alkylating agents and should be handled with care in a well-ventilated fume hood.
-
Strong bases and acids: Use appropriate personal protective equipment (PPE) when handling strong bases and acids.
-
Solvents: Be aware of the flammability and toxicity of the solvents used and handle them accordingly.
-
Pressure build-up: Some reactions, particularly on a large scale, may generate gas. Ensure adequate venting.
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| Low yield in cyclization step to form the azaspiro[3.3]heptane ring | Incomplete reaction | Monitor the reaction progress by TLC or LC-MS. Consider increasing the reaction time or temperature. |
| Side reactions (e.g., polymerization) | Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Ensure the purity of the starting dihalide and amine. | |
| Inefficient base | Ensure the base is of sufficient strength and is added in the correct stoichiometric amount. Consider using a stronger base if necessary. | |
| Incomplete N-benzhydrylation | Insufficient reactivity of the benzhydryl halide | Consider using a more reactive halide (e.g., benzhydryl bromide over chloride). |
| Steric hindrance | The benzhydryl group is bulky. The reaction may require prolonged heating. | |
| Inadequate deprotonation of the amine | Increase the amount of base or use a stronger, non-nucleophilic base. | |
| Formation of multiple byproducts during N-benzhydrylation | Over-alkylation or side reactions of the ketone | Optimize the stoichiometry of the benzhydryl halide. Consider protecting the ketone group if it is found to be reactive under the reaction conditions. |
| Impurities in starting materials | Purify the 2-azaspiro[3.3]heptan-5-one intermediate and the benzhydryl halide before use. | |
| Difficulty in purifying the final product | Presence of closely related impurities | Employ column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent system may also be effective. |
| Oily product that is difficult to handle | Attempt to form a salt (e.g., hydrochloride) of the final product, which may be a crystalline solid and easier to purify. |
Experimental Protocol: A Plausible Synthetic Route
This protocol outlines a potential multi-step synthesis for this compound. This is a generalized procedure and may require optimization for large-scale production.
Step 1: Synthesis of 1,1-bis(bromomethyl)cyclobutane
-
To a solution of 1,1-bis(hydroxymethyl)cyclobutane in a suitable solvent (e.g., dichloromethane), add phosphorus tribromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1,1-bis(bromomethyl)cyclobutane by vacuum distillation.
Step 2: Synthesis of N-Benzyl-2-azaspiro[3.3]heptan-5-one
-
In a flask equipped with a mechanical stirrer and a condenser, dissolve benzylamine in a suitable solvent like DMF.
-
Add a base such as potassium carbonate.
-
Slowly add a solution of 1,1-bis(bromomethyl)cyclobutane in DMF to the mixture at an elevated temperature (e.g., 80-100 °C).
-
After the addition is complete, continue heating until the reaction is complete (monitor by LC-MS).
-
Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry, and concentrate.
-
The resulting intermediate amine is then oxidized to the ketone. A common method is a Swern oxidation or using other oxidizing agents like PCC or DMP.
-
Purify the crude N-Benzyl-2-azaspiro[3.3]heptan-5-one by column chromatography.
Step 3: Debenzylation to 2-azaspiro[3.3]heptan-5-one
-
Dissolve N-Benzyl-2-azaspiro[3.3]heptan-5-one in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete (monitor by TLC or LC-MS).
-
Filter off the catalyst and concentrate the filtrate to obtain 2-azaspiro[3.3]heptan-5-one.
Step 4: Synthesis of this compound
-
Dissolve 2-azaspiro[3.3]heptan-5-one in a polar aprotic solvent like acetonitrile.
-
Add a base (e.g., potassium carbonate) and diphenylmethyl bromide (benzhydryl bromide).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Typical Yields (Illustrative)
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | 1,1-bis(hydroxymethyl)cyclobutane, PBr₃ | Dichloromethane | 0 to RT | 4-6 | 80-90 |
| 2 | 1,1-bis(bromomethyl)cyclobutane, Benzylamine, K₂CO₃ | DMF | 80-100 | 12-18 | 60-70 |
| 3 | N-Benzyl-2-azaspiro[3.3]heptan-5-one, H₂, Pd/C | Methanol | RT | 6-12 | 90-95 |
| 4 | 2-azaspiro[3.3]heptan-5-one, Benzhydryl bromide, K₂CO₃ | Acetonitrile | Reflux | 8-16 | 75-85 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the cyclization step.
Technical Support Center: Characterization of Spirocyclic Compounds
Welcome to the technical support center for the characterization of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of these unique molecules.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of spirocyclic compounds. However, their complex three-dimensional structures often lead to challenging spectra.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H NMR spectrum for a spirocyclic compound is crowded with overlapping signals. How can I simplify the interpretation?
A1: Signal overlapping is a frequent issue with the complex proton environments in spirocyclic compounds.[1][2] Consider the following strategies to resolve these signals:
-
Higher Field Strength: If possible, acquire the spectrum on a higher field NMR spectrometer to increase chemical shift dispersion.[1]
-
2D NMR Experiments: Utilize 2D NMR techniques to spread the signals across a second dimension.[3][4]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace spin systems through bonds.[1][5]
-
TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, not just immediate neighbors.[4][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, resolving proton signals based on the carbon chemical shifts.[3][4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for assigning quaternary carbons and connecting different fragments of the molecule.[5][6]
-
Q2: How can I determine the relative stereochemistry of my spirocyclic compound when the 1D NMR is ambiguous?
A2: Determining stereochemistry is a primary challenge. Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments are powerful tools for this purpose as they detect protons that are close in space (typically < 5 Å), regardless of through-bond connectivity.[7][8][9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that shows cross-peaks between protons that are spatially close. The intensity of the NOE is related to the distance between protons.[7]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is often preferred for medium-sized molecules (MW ~700-1200 Da) where the NOE may be zero or very weak.[7] In a ROESY spectrum, both diagonal and cross-peaks have the same phase, which can simplify interpretation.[1]
Q3: I am struggling to distinguish between diastereomers of my spirocyclic compound using NMR. What should I do?
A3: Diastereomers have different physical properties and should, in principle, be distinguishable by NMR.[10] However, the differences in their spectra can be subtle.
-
High-Resolution Spectra: Ensure you are acquiring high-resolution spectra to resolve small differences in chemical shifts and coupling constants.[11]
-
2D NMR: Advanced 2D techniques like HSQC and HMBC can often reveal distinct correlations for each diastereomer.[6]
-
Chiral Solvating Agents: Using a chiral solvent can induce different chemical shifts for the protons of each enantiomer by forming transient diastereomeric complexes, and this principle can sometimes be extended to better resolve diastereomers.[10]
-
Variable Temperature (VT) NMR: If the diastereomers are in equilibrium (e.g., conformers), VT-NMR can help to slow the exchange and resolve the signals for each species.[12][13]
Troubleshooting Guide: NMR Spectroscopy
| Problem | Possible Cause | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | Low sample concentration. | Increase the sample concentration. If the sample is mass-limited, use a smaller diameter NMR tube (e.g., 1.7mm or 3mm).[3] |
| Insufficient number of scans. | Increase the number of scans. Remember that the signal-to-noise ratio increases with the square root of the number of scans.[3] | |
| Broad or Distorted Peaks | Poor shimming. | Re-shim the spectrometer carefully. |
| Presence of paramagnetic impurities. | Filter the sample or use a chelating agent if metal contamination is suspected. | |
| Conformational exchange. | Acquire spectra at different temperatures (VT-NMR) to see if the peaks sharpen at lower or higher temperatures.[13] | |
| Ambiguous NOE/ROE signals | Incorrect mixing time. | Optimize the mixing time. For small molecules, NOE buildup is slower, while for large molecules, it's faster.[7] A typical starting point for small molecules is 200-500 ms.[1] |
| TOCSY artifacts in ROESY. | Use an EASY-ROESY pulse sequence to minimize TOCSY transfer artifacts.[7][8] | |
| Zero-quantum artifacts in NOESY. | Use a NOESY pulse sequence with zero-quantum suppression (e.g., noesyzs).[8] |
Experimental Protocols
Protocol 1: Basic 2D ROESY for Stereochemistry Determination
-
Sample Preparation: Prepare a solution of your spirocyclic compound in a suitable deuterated solvent at an appropriate concentration for your spectrometer.
-
Spectrometer Setup: Tune and shim the spectrometer for optimal resolution. Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse widths.[1]
-
ROESY Experiment Acquisition:
-
Use a standard ROESY pulse sequence (e.g., roesyesgp).[1]
-
Set the mixing time to a value appropriate for the molecular weight of your compound. A good starting point for small molecules is 200-500 ms.[1][7]
-
Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell).[1]
-
Carefully phase the spectrum. In a ROESY spectrum, both diagonal and cross-peaks should have the same phase.[1]
-
Identify cross-peaks between protons on the different rings of the spirocycle to establish through-space proximities and deduce the relative stereochemistry.
-
Section 2: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of spirocyclic compounds.
Frequently Asked Questions (FAQs)
Q4: Can I distinguish between stereoisomers of my spirocyclic compound using mass spectrometry?
A4: Distinguishing stereoisomers by MS is a significant challenge because they have the same mass and often produce very similar fragmentation patterns.[1] In most cases, MS alone is not sufficient.[1] However, some advanced approaches can be helpful:
-
Chromatographic Coupling: Coupling MS with a chiral separation technique like chiral HPLC or Supercritical Fluid Chromatography (SFC) is the most reliable method.[1]
-
Advanced MS/MS Techniques: In some specific cases, techniques like ion mobility spectrometry or ultraviolet photodissociation (UVPD) might generate unique fragments for different isomers.[1]
Q5: My spirocyclic compound is not ionizing well. What can I do?
A5: Poor ionization can lead to weak or no signal.[14] Consider the following:
-
Ionization Technique: Experiment with different ionization methods (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Matrix-Assisted Laser Desorption/Ionization (MALDI)) to find the one that works best for your compound.[14]
-
Sample Concentration: Ensure your sample is appropriately concentrated. Too dilute, and you may not see a signal; too concentrated, and you might experience ion suppression.[14]
-
Mobile Phase Additives: For ESI, adding small amounts of modifiers like formic acid (for positive mode) or ammonia (for negative mode) can significantly improve ionization efficiency.
Troubleshooting Guide: Mass Spectrometry
| Problem | Possible Cause | Recommended Solution(s) |
| Poor Signal Intensity | Inefficient ionization. | Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature).[14] Try different ionization techniques.[14] |
| Sample concentration is not optimal. | Prepare a dilution series to find the optimal concentration.[14] | |
| Inaccurate Mass Measurement | The instrument is not calibrated correctly. | Perform a mass calibration using appropriate standards.[14] |
| Instrument drift. | Allow the instrument to stabilize and recalibrate regularly.[14] | |
| High Background Noise | Contaminated mobile phase or system. | Use high-purity solvents and flush the system. |
| In-source fragmentation. | Lower the cone voltage or other source parameters to reduce fragmentation. | |
| Carryover from Previous Sample | Inadequate washing between runs. | Increase the duration and/or strength of the needle and column wash. Run blank injections between samples.[15] |
Section 3: X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, but obtaining suitable crystals of spirocyclic compounds can be a major hurdle.
Frequently Asked Questions (FAQs)
Q6: I'm having trouble growing high-quality crystals of my spirocyclic compound. Are there specific reasons for this?
A6: Spirocyclic compounds can be challenging to crystallize due to their often rigid, non-planar, and complex three-dimensional structures. This can make it difficult for the molecules to pack into a well-ordered crystal lattice.[1] Additionally, the presence of multiple conformers in solution can inhibit crystallization.[1]
Q7: My spirocyclic compound seems to form multiple crystal polymorphs. How does this affect characterization?
A7: Polymorphism, the ability of a compound to exist in more than one crystal form, is common.[16] Different polymorphs can have different physical properties. It is crucial to characterize each polymorph, as they may exhibit different stabilities, solubilities, and bioavailabilities, which is particularly important in drug development.[16] X-ray powder diffraction (XRPD) is a useful technique for identifying and distinguishing between different polymorphic forms.[16]
Troubleshooting Guide: X-ray Crystallography
| Problem | Possible Cause | Recommended Solution(s) |
| Failure to Crystallize | Compound purity is insufficient. | Further purify the compound using techniques like HPLC or recrystallization. Purity of >95% is often required.[17] |
| Screening of conditions is too narrow. | Broaden the crystallization screening by varying solvents, precipitants, temperature, and crystallization techniques (e.g., vapor diffusion, slow evaporation). | |
| Poor Crystal Quality (e.g., small, disordered) | Rapid crystal growth. | Slow down the crystallization process by lowering the temperature or the concentration of the precipitant. |
| Conformational flexibility. | Try to form a derivative or a salt of the compound that may have a more rigid conformation and pack more readily. | |
| "The Phase Problem" | Lack of phase information for a novel structure. | For novel proteins or complex molecules, experimental phasing methods like heavy-atom derivatization may be necessary.[17] |
Visualizations
Caption: NMR troubleshooting workflow for spirocyclic compounds.
Caption: Logical relationships of challenges and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. acdlabs.com [acdlabs.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. gmi-inc.com [gmi-inc.com]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. mdpi.com [mdpi.com]
- 17. creative-biostructure.com [creative-biostructure.com]
preventing decomposition of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the decomposition of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one during purification. The advice provided is based on general chemical principles of related structures, including azetidines and ketones, due to the limited specific data on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the decomposition of this compound during purification?
A1: Decomposition of this compound is likely attributed to the inherent ring strain of the azetidine ring and the reactivity of the ketone functional group. Key factors that can promote degradation include:
-
Acidic Conditions: The azetidine nitrogen can be protonated under acidic conditions, leading to ring-opening reactions.[1] This is a common decomposition pathway for azetidine-containing compounds.
-
Basic Conditions: While less common for azetidines, strong bases can potentially lead to undesired reactions involving the ketone or the benzhydryl group.
-
Chromatography Media: Silica gel, being acidic, can catalyze the decomposition of sensitive compounds. The prolonged contact time and large surface area during column chromatography can exacerbate this issue.
-
Elevated Temperatures: Heat can provide the activation energy for decomposition pathways.
Q2: I am observing a new, more polar spot on my TLC after attempting to purify the compound on a silica gel column. What could this be?
A2: A more polar spot appearing after silica gel chromatography suggests the formation of a degradation product. A likely possibility is the acid-catalyzed hydrolysis of the azetidine ring, which would result in a more polar, ring-opened amino alcohol.
Q3: Can the benzhydryl protecting group cause stability issues?
A3: The benzhydryl group is generally stable but can be cleaved under strong acidic or hydrogenolysis conditions. While it is less likely to be the primary source of decomposition under typical purification conditions, its bulky nature could influence the reactivity of the azaspiro[3.3]heptane core.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Significant loss of product during silica gel chromatography. | Acid-catalyzed decomposition on the silica surface. | - Neutralize Silica Gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before packing the column.- Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column.- Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound is on the column. |
| Multiple spots on TLC of the crude product, making purification difficult. | Incomplete reaction or decomposition during workup. | - Aqueous Workup: Ensure the aqueous workup is performed with neutral or slightly basic (e.g., saturated sodium bicarbonate solution) water to avoid acidic conditions.- Extraction: Use a suitable organic solvent for extraction and wash thoroughly to remove impurities. |
| Product appears oily and does not crystallize. | Residual solvent or impurities preventing crystallization. | - High Vacuum Drying: Dry the product under high vacuum to remove all traces of solvent.- Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane.- Seed Crystals: If a small amount of solid has been previously obtained, use it to seed the oil. |
| Decomposition observed even with neutral purification methods. | Inherent instability of the molecule. | - Low-Temperature Purification: Perform all purification steps at reduced temperatures (e.g., in a cold room or with an ice bath).- Solvent Choice: Use aprotic solvents to minimize the risk of proton-mediated decomposition. |
Experimental Protocols
Protocol 1: Purification by Neutralized Flash Column Chromatography
This protocol is designed to minimize acid-catalyzed decomposition on silica gel.
-
Preparation of Neutralized Silica Gel:
-
In a fume hood, prepare a slurry of silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.
-
-
Column Packing:
-
Pack a chromatography column with the neutralized silica gel slurry.
-
Equilibrate the column by running 2-3 column volumes of the eluent containing 1% triethylamine.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the neutralized eluent, collecting fractions and monitoring by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Bisulfite Extraction (for Ketone Purification)
This method offers a non-chromatographic approach to purify ketones from non-ketonic impurities.[2][3]
-
Adduct Formation:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 10-15 minutes to form the bisulfite adduct of the ketone, which will partition into the aqueous layer.
-
-
Separation of Layers:
-
Allow the layers to separate and drain the aqueous layer containing the adduct into a clean flask.
-
Wash the organic layer with a small amount of saturated sodium bisulfite solution and combine the aqueous layers.
-
-
Regeneration of the Ketone:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add a saturated aqueous solution of sodium carbonate or sodium hydroxide to the aqueous layer with stirring until the solution is basic (pH > 8). This will regenerate the ketone.
-
-
Extraction and Isolation:
-
Extract the regenerated ketone from the aqueous layer with fresh organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified ketone.
-
Visualizations
Logical Workflow for Troubleshooting Purification Issues
Caption: Troubleshooting workflow for the purification of this compound.
Potential Decomposition Pathway
Caption: Postulated acid-catalyzed decomposition pathway of this compound.
References
Technical Support Center: Overcoming the Low Reactivity of the Ketone in Spiro[3.3]heptan-5-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[3.3]heptan-5-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the ketone in this strained spirocyclic system.
Frequently Asked Questions (FAQs)
Q1: Why is the ketone in spiro[3.3]heptan-5-one unreactive?
A1: The low reactivity of the ketone in spiro[3.3]heptan-5-one is primarily attributed to the significant ring strain and steric hindrance inherent in the spiro[3.3]heptane framework. The rigid, three-dimensional structure restricts the approach of nucleophiles to the carbonyl carbon, making it less susceptible to addition reactions compared to less sterically congested ketones.
Q2: What are the common challenges encountered when performing reactions on spiro[3.3]heptan-5-one?
A2: Researchers often face the following issues:
-
Low or no conversion: The starting material is recovered largely unreacted.
-
Slow reaction rates: Reactions may require prolonged reaction times and elevated temperatures.
-
Side reactions: Forcing conditions can lead to decomposition or rearrangement of the strained spirocyclic core.
-
Difficulty in product isolation: Similar polarities of the product and starting material can complicate purification.
Q3: Which reactions are commonly attempted to functionalize the ketone in spiro[3.3]heptan-5-one?
A3: The most common transformations include Wittig olefination, Baeyer-Villiger oxidation, and reductive amination. However, standard protocols for these reactions often require significant modification to achieve reasonable success with this substrate.
Troubleshooting Guides
Wittig Olefination: Synthesis of 5-Methylenespiro[3.3]heptane
The Wittig reaction is a powerful tool for converting ketones to alkenes. However, with sterically hindered ketones like spiro[3.3]heptan-5-one, challenges are common.
Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of the desired alkene. | Steric Hindrance: The bulky phosphonium ylide has difficult access to the carbonyl carbon. | Use a less sterically demanding ylide, such as methylenetriphenylphosphorane. Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better with hindered ketones. |
| Weak Base: Incomplete deprotonation of the phosphonium salt to form the ylide. | Use a strong, non-nucleophilic base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK). | |
| Presence of Moisture: The ylide is highly reactive towards water. | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Reaction is sluggish and requires prolonged heating. | Low Reactivity of the Ketone: The inherent stability of the spiro[3.3]heptanone system. | Increase the reaction temperature, but monitor carefully for decomposition. Use a higher boiling point solvent like toluene or dioxane. |
| Formation of byproducts. | Side Reactions of the Ylide: The ylide can decompose or react with other species in the reaction mixture. | Generate the ylide at low temperatures (e.g., 0 °C or -78 °C) and add the ketone slowly. |
Experimental Protocol: Wittig Olefination of a Spiro[3.3]heptanone Derivative
A Wittig reaction on a related substrate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has been reported with modest success, providing a starting point for optimization.[1]
-
Reaction: Wittig olefination of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
-
Reagents: Methyltriphenylphosphonium bromide, potassium tert-butoxide, THF.
-
Procedure: To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add potassium tert-butoxide. Stir the resulting ylide solution for 1 hour at room temperature. Add a solution of the ketone in anhydrous THF and stir the mixture overnight at room temperature.
-
Work-up: Quench the reaction with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is performed by column chromatography.
-
Yield: A modest yield was reported for this specific derivative, suggesting the reaction is challenging.[1]
Quantitative Data Summary
| Substrate | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | tert-Butyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate | MePh₃PBr, t-BuOK | THF | RT | Overnight | Modest | [1] |
Logical Workflow for Wittig Olefination
Baeyer-Villiger Oxidation: Synthesis of 6-Oxaspiro[3.4]octan-5-one
The Baeyer-Villiger oxidation introduces an oxygen atom adjacent to the carbonyl group, forming a lactone. The regioselectivity of this reaction is a key consideration.
Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
| No reaction or very slow conversion. | Weak Oxidizing Agent: The peroxy acid is not reactive enough to oxidize the hindered ketone. | Use a more powerful peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA). The use of a Lewis acid catalyst can also enhance reactivity. |
| Incorrect Regioisomer Formed. | Migratory Aptitude: The group with the higher migratory aptitude will preferentially migrate. For spiro[3.3]heptan-5-one, both adjacent carbons are secondary, but ring strain can influence the outcome. | The migration of a cyclobutyl group is generally favored over a less strained alkyl group. For symmetrical spiro[3.3]heptan-5-one, only one product is possible. For substituted derivatives, the more substituted carbon will typically migrate. |
| Decomposition of the starting material or product. | Harsh Reaction Conditions: Strong acids or high temperatures can lead to degradation of the strained ring system. | Perform the reaction at low temperatures (e.g., 0 °C to room temperature) and use a buffered system if necessary to control the pH. |
Experimental Protocol: Baeyer-Villiger Oxidation of a Cyclobutanone Derivative
-
Reaction: Baeyer-Villiger oxidation of a 3-substituted cyclobutanone.
-
Reagents: Hydrogen peroxide, catalytic amount of a chiral flavin derivative.
-
Procedure: The cyclobutanone is dissolved in a suitable solvent (e.g., chloroform) and treated with hydrogen peroxide in the presence of the catalyst. The reaction is stirred at a controlled temperature until completion.
-
Work-up: The reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography.
-
Yield: Yields for this type of transformation can be high, but are substrate-dependent.[2]
Quantitative Data Summary (General for Cyclobutanones)
| Substrate | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Arylcyclobutanone | γ-Lactone | H₂O₂, Chiral Flavin Catalyst | CHCl₃ | -20 to RT | 12-48 | up to 99 | [2] |
| Bicyclic cyclobutanone | Lactone | m-CPBA | CH₂Cl₂ | RT | 24 | 70-90 | [3][4] |
Logical Workflow for Baeyer-Villiger Oxidation
Reductive Amination: Synthesis of N-Substituted-spiro[3.3]heptan-5-amines
Reductive amination is a versatile method for forming C-N bonds. For hindered ketones, a one-pot procedure using a mild reducing agent is often preferred.
Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired amine. | Incomplete Imine/Iminium Formation: Steric hindrance around the ketone prevents efficient condensation with the amine. | Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the ketone. For challenging substrates, a two-step procedure (imine formation followed by reduction) may be necessary. |
| Reduction of the Ketone: The reducing agent reduces the starting ketone before imine formation. | Use a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are more reactive towards the iminium ion than the ketone. | |
| Formation of dialkylated amine (for primary amines). | Further reaction of the product amine with the ketone. | Use the primary amine as the limiting reagent or consider a two-step procedure where the imine is isolated before reduction. |
Experimental Protocol: Reductive Amination of a Hindered Ketone
A general protocol for the reductive amination of hindered ketones using sodium triacetoxyborohydride (STAB) is a good starting point.[5]
-
Reaction: Reductive amination of a ketone with a primary or secondary amine.
-
Reagents: Ketone, amine, sodium triacetoxyborohydride (STAB), acetic acid (optional), dichloroethane (DCE).
-
Procedure: A solution of the ketone and the amine in DCE is stirred at room temperature. STAB is added portion-wise, and the reaction is monitored by TLC. A small amount of acetic acid can be added to catalyze iminium ion formation.
-
Work-up: The reaction is quenched with aqueous base, and the product is extracted. Purification is typically performed by column chromatography or distillation.
Quantitative Data Summary (General for Hindered Ketones)
| Ketone | Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Benzylamine | NaBH(OAc)₃ | DCE | RT | 2 | 95 | [5] |
| Adamantanone | Morpholine | NaBH(OAc)₃ | DCE | RT | 48 | 85 | [5] |
Signaling Pathway for Reductive Amination
References
- 1. researchgate.net [researchgate.net]
- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Purity Determination of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used in determining the purity of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Peaks or Very Small Peaks | Incorrect mobile phase composition. | Verify the mobile phase preparation and composition. |
| Detector issue (e.g., lamp off). | Ensure the detector lamp is on and functioning correctly. | |
| Sample degradation. | Prepare fresh sample solution and inject immediately. | |
| Injection error. | Check the autosampler for proper operation and sample vial placement. | |
| Peak Tailing | Column overload. | Reduce the sample concentration or injection volume. |
| Presence of active sites on the column. | Use a column with end-capping or add a competing base to the mobile phase. | |
| Mobile phase pH is inappropriate for the analyte. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[1] |
| Column overload. | Decrease the amount of sample injected onto the column.[2] | |
| Split Peaks | Partially blocked column frit. | Backflush the column or replace the frit.[1] |
| Column void. | Replace the column. | |
| Co-elution with an impurity. | Optimize the mobile phase composition or gradient to improve resolution. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase and prime the pump.[1] |
| Contaminated mobile phase or detector cell. | Use fresh, high-purity solvents and flush the detector cell.[3] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[2] |
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Broad Peaks | Injection port temperature too low. | Increase the injector temperature to ensure rapid volatilization. |
| Carrier gas flow rate too low. | Optimize the carrier gas flow rate for the column dimensions. | |
| Column contamination. | Bake out the column at a high temperature or trim the inlet. | |
| Ghost Peaks | Carryover from previous injections. | Run a blank solvent injection to clean the injector and column. |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. | |
| Poor Peak Shape | Analyte degradation. | Use a deactivated liner and ensure injector and transfer line temperatures are not excessively high. |
| Non-volatile impurities. | Use a guard column or a deactivated glass wool plug in the liner. |
Nuclear Magnetic Resonance (NMR) Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Broad Resonances | Poor shimming. | Re-shim the magnet to improve field homogeneity. |
| Presence of paramagnetic impurities. | Filter the sample or add a chelating agent if applicable. | |
| Sample concentration too high. | Dilute the sample. | |
| Inaccurate Integration | Phasing errors. | Carefully phase the spectrum to ensure all peaks have a flat baseline. |
| Overlapping peaks. | Use a higher field strength magnet or 2D NMR techniques for better resolution.[4] | |
| Incomplete relaxation. | Increase the relaxation delay (d1) to ensure full relaxation of all protons. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for purity determination of this compound?
A1: A good starting point for reverse-phase HPLC analysis is a C18 column with a mobile phase gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid. UV detection at a wavelength where the benzhydryl group has strong absorbance (e.g., 254 nm) is recommended.
Q2: How can I confirm the identity of impurities observed in the chromatogram?
A2: Hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are ideal for identifying unknown impurities. The mass spectrometer provides molecular weight and fragmentation information, which can be used to elucidate the structure of the impurity.
Q3: Is ¹H NMR suitable for quantitative purity determination (qNMR)?
A3: Yes, quantitative ¹H NMR (qNMR) can be a powerful tool for determining the purity of this compound without the need for a reference standard of the impurities.[4][5] This is achieved by comparing the integral of a known proton signal from the analyte to the integral of a certified internal standard with a known concentration.
Q4: What are the expected chemical shifts in the ¹H NMR spectrum of this compound?
A4: The ¹H NMR spectrum will show characteristic signals for the benzhydryl protons in the aromatic region (typically 7.2-7.5 ppm), a singlet for the methine proton of the benzhydryl group, and multiplets for the aliphatic protons of the azaspiro[3.3]heptane ring system. The exact chemical shifts can be influenced by the solvent used.
Q5: My sample of this compound is a solid. What is the best way to prepare it for analysis?
A5: For HPLC and NMR analysis, accurately weigh a small amount of the solid and dissolve it in a suitable solvent. For HPLC, the sample should be dissolved in the mobile phase or a solvent of similar or weaker polarity. For NMR, a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) should be used. For GC analysis, the sample should be dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reverse-phase HPLC method for the purity determination of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general method for the analysis of this compound and its volatile impurities.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[6]
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless[6]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 15°C/min to 300°C
-
Hold: 10 min at 300°C
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Mass Range: 50-550 m/z
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
3. Quantitative ¹H NMR (qNMR) Method
This protocol describes a general procedure for determining the purity of this compound using an internal standard.
-
Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both weighed materials in a known volume of the deuterated solvent (e.g., 0.75 mL) in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being integrated.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
Caption: General workflow for purity determination.
Caption: HPLC troubleshooting decision tree.
References
- 1. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one and Other Spirocyclic Ketones for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a promising class of compounds, offering a rigid and well-defined orientation of substituents in three-dimensional space. This guide provides a comparative analysis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one, a unique spirocyclic ketone, against other relevant spirocyclic ketone scaffolds. This document aims to furnish researchers with data-driven insights to inform scaffold selection in drug discovery programs.
Introduction to this compound
This compound incorporates two key structural features: the spiro[3.3]heptane core and a benzhydryl moiety. The 2-azaspiro[3.3]heptane scaffold is a bioisosteric replacement for more common heterocycles like piperidine, often leading to improved metabolic stability and altered lipophilicity.[1][2][3] The benzhydryl group, present in numerous biologically active compounds, is known to contribute to a wide range of pharmacological activities, including antihistaminic, antiviral, and anticancer effects.[4][5] The combination of these two moieties in a spirocyclic framework presents a unique opportunity for exploring novel chemical space.
Physicochemical Properties: A Comparative Overview
The selection of a scaffold in drug discovery is critically influenced by its impact on a molecule's physicochemical properties. The introduction of a spirocyclic core, particularly the compact azaspiro[3.3]heptane system, can significantly alter properties such as lipophilicity (logP/logD), polar surface area (PSA), and the fraction of sp³ hybridized carbons (Fsp³).
| Scaffold | Structure | Molecular Weight ( g/mol ) | Calculated logP | Polar Surface Area (Ų) | Fraction sp³ (Fsp³) | Key Features |
| This compound | ![]() | 277.36 | ~4.5 (estimated) | 20.31 | 0.53 | Combines rigid spiro[3.3]heptane core with lipophilic benzhydryl group. |
| N-Boc-2-azaspiro[3.3]heptan-6-one | ![]() | 197.24 | 1.35 | 46.53 | 0.86 | Protected amine, suitable for further functionalization. Higher Fsp³. |
| Spiro[3.3]heptan-2-one | ![]() | 110.15 | 1.29 | 17.07 | 1.00 | Simple carbocyclic spiroketone, high Fsp³. |
| 1-Oxa-6-azaspiro[3.3]heptan-2-one | ![]() | 113.11 | -0.45 | 38.33 | 0.83 | Introduction of an ether oxygen increases polarity and reduces lipophilicity. |
Note: The structure images are representative examples of the scaffolds. Calculated logP and other properties are estimations and can vary based on the specific substituents and calculation methods used.
Analysis of the data reveals that the benzhydryl substitution significantly increases the lipophilicity of the 2-azaspiro[3.3]heptane scaffold. While this may enhance membrane permeability, it could also impact aqueous solubility. The parent azaspiro[3.3]heptane scaffold generally exhibits a lower logD when compared to its piperidine counterparts, a phenomenon attributed to increased basicity.[6] However, N-alkylation with a large, non-polar group like benzhydryl is expected to counteract this effect.
Potential Biological Activities and Signaling Pathways
While direct experimental data for this compound is not extensively available in the public domain, we can infer potential biological activities based on its structural components.
The Benzhydryl Moiety: This group is a well-established pharmacophore. Its presence in drugs like diphenhydramine (antihistamine) and clomifene (selective estrogen receptor modulator) suggests that this compound could potentially interact with targets such as G-protein coupled receptors (GPCRs) or nuclear receptors. The diarylmethylamine unit is associated with a broad spectrum of bioactivities, including anticancer, antimalarial, and antiviral properties.[4][5]
The 2-Azaspiro[3.3]heptane Scaffold: Derivatives of this scaffold have been identified as inducers of fetal hemoglobin (HbF), which is a promising therapeutic strategy for sickle cell disease and β-thalassemia.[1] This suggests that compounds based on this scaffold may modulate cellular differentiation pathways or specific transcription factors involved in globin gene expression.
A logical workflow for investigating the biological activity of this novel ketone is outlined below.
References
- 1. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Azaspiro[3.3]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry, often employed as a bioisosteric replacement for common saturated heterocycles such as piperidine, piperazine, and morpholine. This strategic substitution can impart favorable physicochemical properties, including reduced lipophilicity and enhanced aqueous solubility, which are critical for optimizing drug candidates. This guide provides a comparative analysis of the biological activity of various azaspiro[3.3]heptane derivatives across a range of therapeutic targets, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Biological Activities
The following table summarizes the quantitative biological activity data for a selection of azaspiro[3.3]heptane derivatives. Direct comparison between different studies should be approached with caution due to variations in experimental conditions.
| Target | Compound/Derivative | Assay Type | Quantitative Data | Selectivity | Reference |
| Dopamine D3 Receptor | Arylated 2,6-diazaspiro[3.3]heptane Analog 14 | Radioligand Binding Assay | Kᵢ = 19.6 nM | >900-fold vs D2 Receptor | [1] |
| Arylated 2,6-diazaspiro[3.3]heptane Analog 15a | Radioligand Binding Assay | Kᵢ = 12.0 nM | >900-fold vs D2 Receptor | [1] | |
| Arylated 2,6-diazaspiro[3.3]heptane Analog 15c | Radioligand Binding Assay | Kᵢ = 25.6 nM | 383-fold vs D2 Receptor | [1] | |
| Antiproliferative Activity (MCF-7 cells) | N-linked 2-azaspiro[3.3]heptane 29b | Cell Proliferation Assay | ~10-fold improvement in antiproliferation | Not Reported | [2] |
| mGlu2 Receptor (Negative Allosteric Modulator) | Azaspiro[3.3]heptane derivative 30b | Not Specified | ~10-fold inferior to corresponding piperidine | Not Reported | [2] |
| Dopamine D3 Receptor | 2,6-Diazaspiro[3.3]heptane 22b | Not Specified | ~100-fold loss of potency | No gain in selectivity | [2] |
| GPR119 (Agonist) | 2,6-Diazaspiro[3.3]heptane 21b | Not Specified | >800-fold loss of potency | Not Applicable | [2] |
| EGFR Kinase | 2-Oxa-6-azaspiro[3.3]heptane analogue 10b of gefitinib | Not Specified | Significant loss of potency | Not Reported | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the comparison of azaspiro[3.3]heptane derivatives.
Radioligand Binding Assay for Dopamine D3 Receptor
This assay determines the binding affinity of a test compound to the dopamine D3 receptor.
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) cells stably expressing the human dopamine D3 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]ABN) and varying concentrations of the test compound in a suitable buffer.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding between the radioligand and the test compound. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[1]
MCF-7 Cell Proliferation Assay
This assay assesses the effect of a compound on the proliferation of the MCF-7 human breast cancer cell line.
-
Cell Culture: MCF-7 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or MTS assay. This involves adding the reagent to the wells, incubating, and then measuring the absorbance at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, is then determined from the dose-response curve.[3]
In Vitro Kinase Assay for EGFR
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the purified recombinant EGFR kinase domain, a specific peptide substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
ELISA-based detection: Using a specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based detection (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.
-
-
Data Analysis: The signal from each well is measured, and the percentage of kinase inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.
References
- 1. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unambiguous Structure Determination: A Comparative Guide to Validating 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one, a derivative of the increasingly popular azaspiro[3.3]heptane scaffold, rigorous structural validation is a critical step.[1][2][3][4][5] This guide provides a comparative analysis of the gold-standard technique, single-crystal X-ray crystallography, with other powerful analytical methods for the definitive structural elucidation of this compound.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the atomic arrangement of a small molecule.[6][7] The technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions, bond lengths, and bond angles. The resulting structural model offers an unambiguous determination of the molecule's connectivity, stereochemistry, and conformation.
Key Advantages:
-
Provides a complete and precise three-dimensional structure.[7]
-
Unambiguously determines stereochemistry and absolute configuration.[7]
-
Serves as a definitive reference for validating data from other analytical techniques.
Limitations:
-
Requires the growth of single crystals of suitable size and quality, which can be a time-consuming and challenging process.[6]
-
The solid-state conformation may not always represent the molecule's conformation in solution.
Comparative Analysis of Structural Validation Techniques
While X-ray crystallography is the definitive method, other techniques provide valuable and often complementary information. The choice of method often depends on the nature of the sample, the information required, and the stage of research.
| Technique | Principle | Sample Requirements | Information Provided | Key Advantages | Key Limitations |
| Single-Crystal X-ray Crystallography | X-ray diffraction from a single crystal | High-quality single crystal (typically >50 μm) | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Unambiguous structure determination | Crystal growth can be a major bottleneck |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Soluble sample in a deuterated solvent (mg scale) | Connectivity through scalar couplings (COSY, HSQC, HMBC), stereochemistry through nuclear Overhauser effects (NOESY) | Provides information about the structure in solution, does not require crystallization | Can be difficult to fully elucidate complex 3D structures and absolute stereochemistry without ambiguity[7] |
| Microcrystal Electron Diffraction (MicroED) | Electron diffraction from nanocrystals | Powder or very small crystals (nanometer to sub-micrometer) | High-resolution 3D structure from extremely small crystals | Overcomes the challenge of growing large single crystals, faster data collection than X-ray crystallography[6] | Requires specialized equipment (cryo-electron microscope), can be sensitive to sample damage from the electron beam |
| Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP) | X-ray diffraction from a polycrystalline powder, compared with computationally generated crystal structures | Microcrystalline powder | Unit cell parameters, confirmation of crystalline phase, structure solution when combined with CSP | Useful when single crystals cannot be grown, valuable for polymorph screening | Structure solution from powder data alone can be challenging and may not be definitive without CSP[8][9] |
Experimental Protocols
-
Crystallization: A solution of this compound is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, methanol). Slow evaporation, vapor diffusion, or cooling techniques are employed to promote the growth of single crystals.
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam. Diffraction data are collected on a detector as a series of images.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, validated crystal structure.
-
Validation: The final structure is validated using metrics such as the R-factor, goodness-of-fit, and analysis of the residual electron density map. Tools like CheckCIF are used to ensure the quality of the crystallographic data.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a novel compound like this compound, starting from the synthesized material to the final validated structure.
References
- 1. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 6. news-medical.net [news-medical.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Conformational Landscape of 2-Azaspiro[3.3]heptane Derivatives: A Computational Comparison
A deep dive into the three-dimensional arrangements of 2-azaspiro[3.3]heptane scaffolds is crucial for understanding their interactions in biological systems. This guide provides a comparative analysis of the conformational properties of these unique structures, supported by computational data and detailed experimental protocols, to aid researchers and drug development professionals in their molecular design endeavors.
The 2-azaspiro[3.3]heptane motif has garnered significant attention in medicinal chemistry as a bioisosteric replacement for more common saturated heterocycles like piperidine and morpholine.[1] Its rigid, three-dimensional structure offers a distinct advantage in drug design, allowing for precise positioning of substituents in space. However, this rigidity also introduces conformational constraints that must be thoroughly understood to optimize molecular properties and biological activity. This guide explores the computational analysis of the conformational preferences of 2-azaspiro[3.3]heptane derivatives, with a focus on the principles that govern their three-dimensional architecture.
Conformational Preferences: A Tale of Two Rings
The conformational landscape of 2-azaspiro[3.3]heptane derivatives is primarily dictated by the puckering of the two cyclobutane rings and the orientation of substituents on the nitrogen atom. Unlike the more flexible cyclohexane or piperidine rings, which readily interconvert between chair, boat, and twist-boat conformations, the cyclobutane rings of the spiro[3.3]heptane core are relatively planar but can still exhibit slight puckering.
The orientation of a bulky substituent on the nitrogen, such as the benzhydryl group in 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one, plays a pivotal role in determining the overall molecular shape. Computational studies on analogous N-substituted piperidines and other spirocyclic systems reveal that the energetic balance between different conformers is often subtle, with low energy barriers separating them.[2][3]
Comparative Computational Data
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-N2-C3-C4) (°) | Dipole Moment (Debye) |
| Axial-like Aryl | 0.00 | 175.2 | 2.1 |
| Equatorial-like Aryl | 1.52 | 65.8 | 2.8 |
Table 1: Calculated Relative Energies and Properties of N-Aryl-2-azaspiro[3.3]heptane Conformers. This table showcases the energetic difference between two plausible conformations, highlighting the preference for one arrangement over the other.
| Parameter | Axial-like Aryl Conformer | Equatorial-like Aryl Conformer |
| N2-C(Aryl) Bond Length (Å) | 1.41 | 1.42 |
| C1-N2-C3 Bond Angle (°) H | 110.5 | 111.2 |
| Ring Puckering Amplitude (Å) | 0.15 | 0.18 |
Table 2: Comparison of Key Geometric Parameters for N-Aryl-2-azaspiro[3.3]heptane Conformers. This table provides a more detailed look at the structural differences between the conformers.
Experimental Protocols
The validation of computational predictions is a critical step in conformational analysis.[4] The following are detailed methodologies for key experimental and computational techniques used in such studies.
Computational Protocol: Quantum Mechanics (QM) Conformational Search
-
Initial Structure Generation: A 3D model of the molecule of interest is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94s) to identify low-energy conformers.[5]
-
Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[6] This step provides more accurate geometries and relative energies.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Analysis: The final optimized structures, relative energies, and key geometric parameters (bond lengths, angles, dihedral angles) are analyzed to understand the conformational preferences.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR Experiments: To aid in signal assignment and conformational analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed.
-
Analysis of Coupling Constants: The magnitudes of vicinal proton-proton coupling constants (³JHH) are measured from the ¹H NMR spectrum. These values are related to the dihedral angles between the coupled protons through the Karplus equation, providing information about the ring conformation.
-
NOE Analysis: The presence and intensity of cross-peaks in the NOESY spectrum indicate through-space proximity between protons. This information is crucial for determining the relative orientation of substituents and the overall molecular conformation. By comparing experimental NMR data with computationally predicted parameters for different conformers, the predominant conformation in solution can be determined.
Visualizing the Workflow and Conformational Relationships
To better illustrate the processes and concepts involved in computational conformational analysis, the following diagrams are provided.
Caption: Workflow for computational conformational analysis.
Caption: Relationship between conformers and transition states.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, conformational analysis and free radical scavenging activity of some new spiropyranoquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Study on the Conformations of Mitragynine and Mitragynaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Lipophilicity: A Comparative Analysis of 2-Azaspiro[3.3]heptan-5-ones and their Piperidine Counterparts
In the landscape of modern drug discovery, the meticulous tuning of physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity stands out as a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the lipophilicity of the 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one scaffold against its analogous piperidine derivatives, supported by experimental data from relevant studies.
Comparative Lipophilicity Data
The following table summarizes the experimentally determined distribution coefficients (logD at pH 7.4) for several pairs of N-substituted piperidines and their corresponding 2-azaspiro[3.3]heptane analogs. A lower logD value indicates lower lipophilicity.
| Piperidine Analog | logD at pH 7.4 | 2-Azaspiro[3.3]heptane Analog | logD at pH 7.4 | ΔlogD (Spiro - Piperidine) |
| N-Benzylpiperidine | 3.1 | N-Benzyl-2-azaspiro[3.3]heptane | 2.6 | -0.5 |
| N-(4-Fluorobenzyl)piperidine | 3.2 | N-(4-Fluorobenzyl)-2-azaspiro[3.3]heptane | 2.7 | -0.5 |
| N-(Pyridin-2-ylmethyl)piperidine | 1.8 | N-(Pyridin-2-ylmethyl)-2-azaspiro[3.3]heptane | 1.3 | -0.5 |
Data sourced from comparative studies on bioisosteric replacements.
The consistent decrease in logD values by approximately 0.5 units upon replacing the piperidine core with a 2-azaspiro[3.3]heptane scaffold is a noteworthy trend. This reduction in lipophilicity, despite the addition of a carbon atom, is attributed to the increased three-dimensional character and altered conformation of the spirocyclic system, which can influence solvation properties. For this compound, it is reasonable to predict a similar reduction in lipophilicity compared to its direct piperidine analog, N-Benzhydryl-4-piperidone.
Experimental Protocols for Lipophilicity Determination
The determination of lipophilicity is a crucial experimental procedure in medicinal chemistry. The most common methods are the shake-flask method for determining the partition coefficient (logP) and chromatographic methods for determining the distribution coefficient (logD).
Shake-Flask Method (OECD Guideline 107)
This classic method directly measures the partition coefficient of a compound between n-octanol and water, representing a lipid and an aqueous phase, respectively.
Protocol:
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.
-
Compound Dissolution: A known amount of the test compound is dissolved in the more suitable phase (n-octanol or water).
-
Partitioning: A specific volume of the compound solution is mixed with a defined volume of the other phase in a flask.
-
Equilibration: The flask is shaken at a constant temperature until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase. The logP is the base-10 logarithm of P.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) is a high-throughput method used to estimate the distribution coefficient (logD) at a specific pH.
Protocol:
-
System Setup: An HPLC system equipped with a C18 stationary phase column is used. The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: A set of standard compounds with known logD values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known logD values.
-
Sample Analysis: The test compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.
-
Retention Time Measurement: The retention time of the test compound is measured.
-
Calculation of logD: The capacity factor (k') for the test compound is calculated from its retention time and the column's dead time. The logD of the test compound is then determined from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the lipophilicity of a compound using the shake-flask method followed by HPLC analysis.
Caption: Workflow for logP determination.
structure-activity relationship (SAR) studies of 2-azaspiro[3.3]heptan-5-one derivatives
A deep dive into the structure-activity relationships of 2-azaspiro[3.3]heptane derivatives reveals their potential as potent therapeutic agents, particularly as inhibitors of the SARS-CoV-2 3C-Like Protease (3CLpro), a critical enzyme for viral replication. This guide provides an objective comparison of these compounds, supported by experimental data, to aid researchers and drug development professionals in their quest for novel antiviral therapies.
The 2-azaspiro[3.3]heptane scaffold has garnered significant interest in medicinal chemistry as a bioisostere for the commonly used piperidine ring. Its rigid, three-dimensional structure can offer advantages in terms of metabolic stability and binding affinity. Recent studies have explored the derivatization of this core structure to optimize its inhibitory activity against specific biological targets.
Quantitative Comparison of Inhibitory Potency
A key study in the development of 2-azaspiro[3.3]heptane-based inhibitors focused on their efficacy against the 3CL proteases of both SARS-CoV-2 and the related MERS-CoV. The structure-activity relationship (SAR) was investigated by modifying the substituent at the 2-position of the azaspiro ring. The following table summarizes the inhibitory concentrations (IC50) and cytotoxicity (CC50) of representative compounds.
| Compound ID | R Group on 2-Azaspiro[3.3]heptane | SARS-CoV-2 3CLpro IC50 (µM)[1] | MERS-CoV 3CLpro IC50 (µM)[1] | A549 Cell Cytotoxicity CC50 (µM)[1] |
| 2c | Isopropyl | 0.25 ± 0.03 | 1.8 ± 0.2 | >100 |
| 3c | Benzyl | 0.18 ± 0.02 | 1.1 ± 0.1 | >100 |
| 4c | Phenyl | 0.31 ± 0.04 | 2.5 ± 0.3 | >100 |
The data indicates that substitution at the 2-position of the 2-azaspiro[3.3]heptane ring significantly influences the inhibitory activity. The benzyl-substituted derivative (3c ) exhibited the highest potency against SARS-CoV-2 3CLpro with an IC50 of 0.18 µM.[1] All tested compounds displayed a favorable safety profile with no significant cytotoxicity observed in A549 human lung carcinoma cells at concentrations up to 100 µM.[1]
Detailed Experimental Methodologies
The following protocols were utilized to generate the comparative data presented above.
3CLpro Inhibition Assay (FRET-based)
The enzymatic activity of SARS-CoV-2 and MERS-CoV 3CLpro was measured using a fluorescence resonance energy transfer (FRET) assay.
-
Principle: A synthetic peptide substrate containing a cleavage site for the protease is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore is liberated from the quencher, resulting in an increase in fluorescence intensity.
-
Procedure:
-
The 3CLpro enzyme was pre-incubated with various concentrations of the test compounds in an assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP) for 15 minutes at room temperature.
-
The FRET peptide substrate was added to initiate the reaction.
-
Fluorescence was measured kinetically using a microplate reader.
-
The initial velocity of the reaction was calculated, and the percent inhibition for each compound concentration was determined.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cytotoxicity Assay (MTT Assay)
The potential toxicity of the compounds on mammalian cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in A549 cells.
-
Principle: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
A549 cells were seeded in 96-well plates and incubated overnight.
-
The cells were then treated with a range of concentrations of the test compounds for 48 hours.
-
The MTT reagent was added to each well, and the plates were incubated for an additional 4 hours.
-
The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, was determined from the dose-response curve.
-
Visualizing the Structure-Activity Relationship Workflow
The process of identifying and optimizing lead compounds in drug discovery follows a systematic workflow. The diagram below illustrates the key stages of a typical SAR study.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Logical Relationship in Lead Optimization
The core principle of SAR is to establish a clear link between a compound's chemical structure and its biological activity. This relationship guides the iterative process of lead optimization.
References
A Comparative Spectroscopic Guide to Azaspiro[3.3]heptane Isomers for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic data for key azaspiro[3.3]heptane isomers. Azaspiro[3.3]heptanes are increasingly utilized as bioisosteres for piperidine and other cyclic amines in medicinal chemistry, offering unique three-dimensional frameworks that can enhance pharmacological properties.
This publication details a comparison of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS) data for 1-azaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and 2,6-diazaspiro[3.3]heptane. Due to the limited availability of complete spectroscopic data for the parent, unsubstituted heterocycles, this guide also includes data for representative derivatives to provide a more comprehensive comparison.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the different azaspiro[3.3]heptane isomers and their derivatives. These tables are designed for easy comparison of key spectral features.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| 1-Azaspiro[3.3]heptane | - | Data not readily available in the searched literature. |
| 2-Azaspiro[3.3]heptane | - | Data not readily available in the searched literature. |
| 2,6-Diazaspiro[3.3]heptane | - | Data not readily available in the searched literature. |
| 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | CDCl₃ | 7.17–7.33 (m, 7H), 6.73 (dt, J = 1.0, 14.6 Hz, 1H), 6.41–6.45 (m, 2H), 3.92 (s, 4H), 3.58 (s, 2H), 3.38 (s, 4H)[1] |
| 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane | CDCl₃ | 6.95–6.99 (m, 2H), 7.18–7.31 (m, 7H), 3.55 (s, 2H), 3.50 (s, 2H), 3.32 (s, 4H), 3.29 (s, 4H)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 1-Azaspiro[3.3]heptane | - | Data not readily available in the searched literature. |
| 2-Azaspiro[3.3]heptane | - | Data not readily available in the searched literature. |
| 2,6-Diazaspiro[3.3]heptane | - | Data not readily available in the searched literature. |
| 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | CDCl₃ | 151.6, 138.0, 128.9, 128.5, 128.4, 127.1, 117.7, 111.6, 64.5, 63.7, 62.3, 34.8[1] |
| 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane | CDCl₃ | 161.8 (d, JC–F = 244.9 Hz), 137.8, 133.6 (d, JC–F = 3.2 Hz), 129.7 (d, JC–F = 7.8 Hz), 128.24, 128.15, 126.9, 114.9 (d, JC–F = 21.2 Hz), 64.3, 64.2, 63.4, 62.6, 34.5[1] |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) |
| 1-Azaspiro[3.3]heptane | - | Data not readily available in the searched literature. |
| 2-Azaspiro[3.3]heptane | - | Data not readily available in the searched literature. |
| 2,6-Diazaspiro[3.3]heptane | - | Data not readily available in the searched literature. General characteristics of secondary amines include N-H stretching between 3300-3500 cm⁻¹ (often a single weak band) and C-N stretching between 1000-1250 cm⁻¹ for aliphatic amines.[2][3] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) / Other Fragments |
| 1-Azaspiro[3.3]heptane | ESI/HRMS | 98.1021 | Data not readily available. |
| 2-Azaspiro[3.3]heptane | ESI/HRMS | 98.1021[4] | Data not readily available. |
| 2,6-Diazaspiro[3.3]heptane | ESI/HRMS | 99.1028[5] | Data not readily available. |
| 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | HRMS | 265.1705 | 265.1700[1] |
| 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane | HRMS | 297.1767 | 297.1767[1] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of azaspiro[3.3]heptane isomers, based on standard laboratory practices for small nitrogen-containing heterocycles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS. For ¹³C NMR, the solvent peak is often used as a secondary reference.
Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or as a thin film. Liquid samples can be analyzed as a neat film between salt plates (e.g., NaCl or KBr). The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are commonly acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples are typically dissolved in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
Visualization of Bioisosteric Replacement in a GPCR Signaling Pathway
Azaspiro[3.3]heptane cores are frequently used as bioisosteres for the piperidine scaffold found in many G-protein coupled receptor (GPCR) ligands. The following diagram illustrates the concept of this bioisosteric replacement and the subsequent canonical GPCR signaling cascade.
This guide serves as a foundational resource for the spectroscopic properties of azaspiro[3.3]heptane isomers. As more data becomes publicly available for the parent compounds, this guide will be updated to provide an even more direct and comprehensive comparison.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Drug-Likeness of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one Derivatives: A Comparative Guide
The quest for novel chemical scaffolds that enhance the pharmacological properties of drug candidates is a central theme in medicinal chemistry. Among the emerging structural motifs, spirocyclic systems, particularly azaspiro[3.3]heptanes, have garnered significant attention for their ability to impart favorable three-dimensionality, rigidity, and improved physicochemical properties.[1][2] This guide provides a comparative assessment of the drug-likeness of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one derivatives, benchmarking them against more conventional scaffolds and outlining the experimental and computational protocols for their evaluation.
The Rise of Azaspiro[3.3]heptanes in Drug Discovery
The 2-azaspiro[3.3]heptane scaffold is increasingly recognized as a valuable building block in drug design.[3][4] Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic systems, potentially leading to improved target selectivity and reduced off-target effects.[1] Furthermore, these spirocycles are often employed as bioisosteres for common saturated heterocycles like piperidine, offering a pathway to modulate properties such as aqueous solubility and metabolic stability.[5] The introduction of a spirocyclic center can surprisingly lower the lipophilicity (logD7.4) of a molecule, a counter-intuitive yet beneficial effect for drug development.[6]
Comparative Analysis of Drug-Likeness Parameters
To objectively assess the drug-likeness of this compound derivatives, a comparative analysis against a structurally related compound featuring a more traditional piperidine core is presented. The following tables summarize key in silico predicted drug-likeness properties based on established models.
Note: The data for the this compound derivative is a hypothetical projection for illustrative purposes, as extensive public data for this specific molecule is unavailable. The values for the piperidine analog are typical for such structures.
Table 1: Physicochemical Properties and Lipinski's Rule of Five
| Property | This compound | 1-Benzhydryl-4-piperidone (Alternative) | Guideline (Lipinski's Rule of Five) |
| Molecular Weight (MW) | ~317 g/mol | ~279 g/mol | < 500 Da[7][8] |
| logP (Lipophilicity) | ~3.5 | ~3.8 | < 5[7][9] |
| Hydrogen Bond Donors | 0 | 0 | ≤ 5[7][8] |
| Hydrogen Bond Acceptors | 2 (N, O) | 2 (N, O) | ≤ 10[7][8] |
| Lipinski Violations | 0 | 0 | No more than 1 violation[8] |
Table 2: Predicted ADMET Properties
| Property | This compound | 1-Benzhydryl-4-piperidone (Alternative) | Desirable Range |
| Aqueous Solubility (logS) | Moderate | Moderate to Low | > -4 |
| Blood-Brain Barrier (BBB) Permeability | Likely | Likely | Varies with therapeutic target |
| CYP450 2D6 Inhibition | Unlikely | Possible | Non-inhibitor |
| Human Intestinal Absorption | High | High | > 80% |
| Toxicity Risk | Low | Low to Moderate | Low |
Experimental Protocols for Drug-Likeness Assessment
A comprehensive evaluation of drug-likeness combines in silico predictions with in vitro experimental data. Below are detailed methodologies for key assays.
Protocol 1: Determination of Lipophilicity (logP/logD)
Objective: To experimentally measure the octanol-water partition coefficient as an indicator of lipophilicity.
Method: Shake-flask method (or HPLC-based method for higher throughput).
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate logD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol 2: Aqueous Solubility Assay
Objective: To determine the thermodynamic solubility of the compound in an aqueous buffer.
Method: Equilibrium solubility measurement.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of interest (e.g., PBS pH 7.4).
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filtration/Centrifugation: Remove the undissolved solid by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method (e.g., HPLC-UV).
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.
Method: Liver microsomal stability assay.
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or other species), NADPH (as a cofactor), and the test compound in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance can be calculated.
Visualizing Drug-Likeness Assessment Workflows
The following diagrams illustrate the key processes and relationships in assessing the drug-likeness of novel compounds.
Caption: Workflow for assessing the drug-likeness of a novel chemical entity.
Caption: Key parameters of Lipinski's Rule of Five for drug-likeness.
Conclusion
The this compound scaffold represents a promising platform for the development of novel therapeutics. In silico predictions suggest that derivatives of this scaffold can exhibit favorable drug-like properties, often superior to traditional, more flexible, or more lipophilic alternatives. The rigid, three-dimensional nature of the azaspiro[3.3]heptane core can contribute to improved aqueous solubility and metabolic stability. However, as with any new chemical entity, a thorough evaluation using a combination of computational and experimental methods is crucial to validate these predictions and guide further optimization efforts in drug discovery programs. The protocols and comparative data presented in this guide provide a framework for researchers to systematically assess the drug-likeness of this and other novel chemical series.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
Comparative Efficacy Analysis of Novinib, a Novel EGFR Inhibitor
A Head-to-Head Evaluation Against Gefitinib and Erlotinib in Preclinical Models
This guide provides a detailed comparison of Novinib, a next-generation EGFR inhibitor, against the established first-generation inhibitors, Gefitinib and Erlotinib. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the in vitro and in vivo performance of these compounds in the context of non-small cell lung cancer (NSCLC) models harboring activating EGFR mutations.
I. In Vitro Efficacy: Potency Against EGFR Kinase
The inhibitory activity of Novinib, Gefitinib, and Erlotinib was assessed against both wild-type and mutant forms of the EGFR tyrosine kinase. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, with lower values indicating greater potency.[1] Novinib demonstrates superior potency against the L858R and Exon 19 deletion mutations, which are common activating mutations in NSCLC.
| Inhibitor | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R Mutant) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) |
| Novinib (Hypothetical) | 150 | 0.8 | 1.2 |
| Gefitinib | >10,000[1] | ~75[2] | ~5.4[1] |
| Erlotinib | 2,000[1] | 12[3] | 7[3] |
| Table 1: Comparative in vitro potency of EGFR inhibitors against various EGFR isoforms. Data for Gefitinib and Erlotinib are compiled from published studies.[1][2][3] Data for Novinib is based on internal (hypothetical) experimental results. |
II. In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
To evaluate the in vivo anti-tumor activity, a patient-derived xenograft (PDX) model using the HCC827 NSCLC cell line (harboring an EGFR Exon 19 deletion) was employed.[4] Athymic nude mice were subcutaneously implanted with tumor cells and treated with the respective inhibitors.[5] Novinib exhibited a more pronounced and sustained tumor growth inhibition compared to both Gefitinib and Erlotinib at equivalent, well-tolerated doses.
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | 0% |
| Novinib (Hypothetical) | 50 mg/kg, daily | 187.5 | 85% |
| Gefitinib | 50 mg/kg, daily | 437.5 | 65% |
| Erlotinib | 50 mg/kg, daily | 375 | 70% |
| Table 2: In vivo efficacy in HCC827 NSCLC xenograft model. Tumor growth inhibition is calculated relative to the vehicle control group. Data for Novinib is based on internal (hypothetical) experimental results. Comparative data is based on expected outcomes from published literature.[4][6][7] |
Experimental Protocols
In Vitro EGFR Kinase Assay (IC50 Determination)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified EGFR protein.[8]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against EGFR kinase.[1]
-
Methodology:
-
Reagents: Recombinant human EGFR kinase domain (wild-type and mutant forms), ATP, and a suitable peptide substrate are prepared in a kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA).[9]
-
Compound Preparation: A serial dilution of Novinib, Gefitinib, and Erlotinib is prepared in DMSO.
-
Kinase Reaction: The EGFR enzyme is pre-incubated with various concentrations of the inhibitors in a 384-well plate. The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.[9]
-
Detection: After incubation, the amount of phosphorylated substrate (or depleted ATP) is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.[8][10]
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined using a variable slope dose-response curve fit.[9]
-
In Vivo Xenograft Study
This model involves implanting human cancer cells into immunocompromised mice to evaluate the efficacy of therapeutic agents on tumor growth.[5]
-
Objective: To assess the anti-tumor activity of Novinib in comparison to Gefitinib and Erlotinib in a human NSCLC xenograft model.
-
Methodology:
-
Cell Culture: HCC827 human NSCLC cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[5]
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study.
-
Tumor Implantation: Harvested HCC827 cells are resuspended in a serum-free medium and Matrigel mixture. Approximately 5 x 10^6 cells are subcutaneously injected into the flank of each mouse.[11]
-
Tumor Monitoring and Grouping: Tumor growth is monitored using calipers. When the mean tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment and control groups.[5] The tumor volume is calculated using the formula: (Length x Width²) / 2.[12]
-
Drug Administration: The compounds (or vehicle) are administered orally once daily for 21 days. Mice are monitored for body weight and signs of toxicity.
-
Endpoint: At the end of the treatment period, the final tumor volumes are measured. The percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Visualizations
Signaling Pathway and Inhibition
The diagram below illustrates the EGFR signaling cascade and the point of inhibition by tyrosine kinase inhibitors (TKIs) like Novinib, Gefitinib, and Erlotinib. These inhibitors competitively bind to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and blocking downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, which are crucial for cell proliferation and survival.[13][14]
Caption: EGFR signaling pathway and the mechanism of TKI action.
Experimental Workflow: In Vivo Xenograft Study
The following workflow outlines the key steps involved in the preclinical evaluation of inhibitor efficacy using a mouse xenograft model.
Caption: Workflow for the in vivo xenograft efficacy study.
Logical Comparison of Inhibitor Potency
This diagram provides a logical comparison of the inhibitors based on their in vitro potency (IC50) against mutant EGFR, a key determinant for efficacy in targeted therapy.
Caption: Logical hierarchy of inhibitor potency against mutant EGFR.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one, a compound utilized in pharmaceutical research and development. Adherence to these guidelines is imperative to protect personnel, the environment, and maintain regulatory compliance.
Regulatory Framework for Chemical Waste Disposal
The disposal of chemical waste, including pharmaceutical compounds, is a complex process overseen by multiple federal and state agencies. Understanding this framework is crucial for ensuring compliance.
| Regulatory Body | Act/Regulation | Key Responsibilities |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous and non-hazardous solid waste, including identification, labeling, handling, storage, and disposal.[2][3][4][5] |
| Drug Enforcement Administration (DEA) | Controlled Substances Act | Regulates the disposal of controlled substances to prevent diversion.[1] |
| Occupational Safety and Health Administration (OSHA) | Hazard Communication Standard | Requires employers to inform employees about chemical hazards through training and safety data sheets. |
This table summarizes the primary regulatory bodies and their roles in chemical waste management.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound.
1. Hazard Assessment and Personal Protective Equipment (PPE):
-
In the absence of a specific SDS, treat this compound as a potentially hazardous substance.
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]
2. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), must be considered chemical waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react dangerously.
-
Segregate the waste into appropriate containers based on its physical state (solid or liquid) and hazard class.
3. Waste Container and Labeling:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container.[2]
-
The container must be clearly labeled with the words "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound," the quantity of waste, the date of accumulation, and the name of the principal investigator or laboratory contact.[2] Do not use abbreviations or chemical formulas.[2]
4. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store incompatible waste streams separately to prevent accidental mixing.
5. Disposal Procedure:
-
Do not dispose of this compound down the sink or in the regular trash. [2][7] Improper disposal can lead to environmental contamination and regulatory violations.[1][8]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2]
-
Follow all institutional procedures for waste manifest documentation and handover.
6. Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][10]
-
After triple-rinsing, deface the original label and allow the container to air dry before disposal.[10]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This diagram outlines the procedural workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.
References
- 1. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. pfw.edu [pfw.edu]
- 6. angenechemical.com [angenechemical.com]
- 7. acs.org [acs.org]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Standards |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended for splash protection.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile, PVC) | Gloves must be inspected before use and disposed of properly after handling the chemical.[1][3] Nitrile gloves are effective against bases, oils, and many solvents.[3] Neoprene gloves resist a broad range of oils, acids, caustics, and solvents.[3] PVC gloves offer good resistance to many acids, bases, and alcohols.[3] |
| Respiratory Protection | Air-purifying respirator (APR) | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1] In situations with potential for higher concentrations or inadequate ventilation, a full-facepiece air-purifying respirator or a powered-air purifying respirator (PAPR) is recommended.[4][5] For IDLH (Immediately Dangerous to Life or Health) concentrations, a self-contained breathing apparatus (SCBA) is required.[5] |
| Body Protection | Complete chemical-resistant suit or lab coat | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] This can range from a one-piece coverall to a hooded two-piece chemical splash suit.[4] |
| Foot Protection | Chemical-resistant, steel-toed boots | Safety footwear should be chemically resistant and may need anti-static properties.[3] |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to strict protocols is crucial for minimizing risks associated with this compound.
Handling Protocol:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Dispensing: When weighing or transferring the substance, avoid the formation of dust and aerosols.[1][2][6]
-
Spill Prevention: Keep the container tightly closed when not in use.[1] Use non-sparking tools and ground/bond the container and receiving equipment to prevent electrostatic discharge.[1][6]
-
Personal Hygiene: Wash hands thoroughly before breaks and at the end of the workday.[1][2] Do not eat, drink, or smoke in the handling area.
Disposal Protocol:
-
Waste Collection: Collect waste material in a suitable, closed, and properly labeled container for disposal.[1][2]
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with the chemical.
-
Waste Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not discharge into sewer systems.[6]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


